molecular formula C6H9N3O2 B1606894 2-amino-3-(1H-pyrazol-1-yl)propanoic acid CAS No. 28024-60-4

2-amino-3-(1H-pyrazol-1-yl)propanoic acid

Cat. No.: B1606894
CAS No.: 28024-60-4
M. Wt: 155.15 g/mol
InChI Key: PIGOPELHGLPKLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-2-Amino-3-(1-pyrazolyl)propanoic acid, also known as alpha-amino-beta-(pyrazolyl-N)propionic acid or pyrazole-1-alanine, belongs to the class of organic compounds known as alpha amino acids. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). L-2-Amino-3-(1-pyrazolyl)propanoic acid exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). Within the cell, L-2-amino-3-(1-pyrazolyl)propanoic acid is primarily located in the cytoplasm. Outside of the human body, L-2-amino-3-(1-pyrazolyl)propanoic acid can be found in fruits. This makes L-2-amino-3-(1-pyrazolyl)propanoic acid a potential biomarker for the consumption of this food product.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-pyrazol-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c7-5(6(10)11)4-9-3-1-2-8-9/h1-3,5H,4,7H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGOPELHGLPKLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60901786
Record name Pyrazole-1-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60901786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name L-2-Amino-3-(1-pyrazolyl)propanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034267
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

28024-60-4, 2734-48-7
Record name α-Amino-1H-pyrazole-1-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28024-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1)-alpha-Amino-1H-pyrazole-1-propionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028024604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazole-1-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60901786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-α-amino-1H-pyrazole-1-propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.335
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name L-2-Amino-3-(1-pyrazolyl)propanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034267
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

243 °C
Record name L-2-Amino-3-(1-pyrazolyl)propanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034267
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

"is 2-amino-3-(1H-pyrazol-1-yl)propanoic acid a non-proteinogenic amino acid"

Author: BenchChem Technical Support Team. Date: February 2026

Status: Non-Proteinogenic Amino Acid (NPAA) Common Name:


-(1-Pyrazolyl)alanine
CAS Registry Number:  10162-27-3 (L-isomer)[1]

Executive Summary

2-amino-3-(1H-pyrazol-1-yl)propanoic acid is definitively a non-proteinogenic amino acid. It is not encoded by the standard genetic code and is not found in the primary sequence of proteins synthesized by the ribosome in any known organism.[1]

Structurally, it is an isomer of histidine where the imidazole ring is replaced by a pyrazole ring attached at the


-position. While excluded from the canonical proteome, it is a significant secondary metabolite found naturally in the seeds of Cucurbitaceae (e.g., watermelon, cucumber). In drug development, it serves as a critical bioisostere for histidine , offering altered acid-base properties and enhanced metabolic stability in peptide therapeutics.

This guide analyzes its chemical architecture, biosynthetic origins, and provides validated protocols for its synthesis and application in medicinal chemistry.[2]

Chemical Architecture & Bioisosterism

Structural Analysis

The molecule consists of an alanine backbone substituted at the


-carbon with a pyrazole moiety.[1][3] Unlike histidine, where the imidazole ring acts as a general acid/base at physiological pH (pKa ~6.0), the pyrazole ring is significantly less basic.
FeatureL-Histidine (Proteinogenic)

-(1-Pyrazolyl)alanine (Non-Proteinogenic)
Heterocycle ImidazolePyrazole
Attachment C-linked (usually C4/C5)N-linked (

)
pKa (Side Chain) ~6.0 (Amphoteric at phys.[1] pH)~2.5 (Protonated only at low pH)
H-Bonding Donor & AcceptorWeak Acceptor (

)
Aromaticity

-excessive

-excessive
Physicochemical Implications

The substitution of the imidazole ring with pyrazole removes the amphoteric nature of the side chain. At physiological pH (7.4), the pyrazole ring remains uncharged. This makes


-(1-pyrazolyl)alanine an excellent probe for histidine residues involved in proton transfer; if replacing His with this analog abolishes activity, the proton transfer role of His is confirmed.[1]

Natural Occurrence & Biosynthesis[4]

While not used in protein synthesis, this amino acid is actively synthesized in plants, specifically within the Cucurbitaceae family. It accumulates in seeds, potentially acting as a nitrogen storage molecule or a metabolic decoy to deter predation.

Biosynthetic Pathway

The biosynthesis parallels that of cysteine and other


-substituted alanines.[1] It relies on the activation of serine to O-acetylserine (OAS), followed by a nucleophilic attack by pyrazole, catalyzed by 

-pyrazol-1-ylalanine synthase
(a specialized enzyme related to cysteine synthase).[1]

Biosynthesis Serine L-Serine OAS O-Acetylserine (Activated Intermediate) Serine->OAS Acetylation AcetylCoA Acetyl-CoA AcetylCoA->OAS BPA β-(1-Pyrazolyl)alanine (Final Product) OAS->BPA Nucleophilic Substitution Pyrazole Pyrazole (Heterocycle) Pyrazole->BPA SAT Serine Acetyltransferase (SAT) BPS β-Pyrazolylalanine Synthase

Figure 1: Enzymatic biosynthesis pathway in Cucurbitaceae seedlings.

Experimental Protocols: Synthesis & Production

For drug discovery applications requiring high enantiomeric purity, chemical synthesis via serine


-lactone is the gold standard.[1]
Protocol A: Chemical Synthesis via Serine -Lactone

Objective: Synthesize


-Cbz-

-(1-pyrazolyl)-L-alanine. Mechanism: Ring-opening of a serine

-lactone by the pyrazole nucleophile.[1]
Reagents:
  • 
    -Cbz-L-serine 
    
    
    
    -lactone[1][3]
  • Pyrazole (1H-pyrazole)[1][4][5][6]

  • Acetonitrile (Solvent)[1]

  • Dichloromethane (DCM) / HCl (Extraction)[1][3]

Step-by-Step Methodology:
  • Preparation: Dissolve

    
    -Cbz-L-serine 
    
    
    
    -lactone (1.0 equiv) in anhydrous acetonitrile under an inert atmosphere (
    
    
    ).
  • Nucleophilic Attack: Add Pyrazole (1.2 equiv).[1] The reaction is typically exothermic; maintain temperature at 25°C.

  • Reaction Monitoring: Stir for 12–16 hours. Monitor consumption of lactone via TLC or HPLC.[1]

  • Workup:

    • Evaporate acetonitrile.[1]

    • Redissolve residue in dilute NaOH (pH > 10) to ensure the carboxylic acid is deprotonated and pyrazole is neutral.

    • Wash with DCM to remove unreacted pyrazole (organic layer).[1]

    • Acidify aqueous layer to pH 2.0 with 1M HCl.[1]

    • Extract the product into Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Water.

Validation Criteria:

  • 1H NMR (

    
    ):  Look for pyrazole protons (
    
    
    
    7.5–8.0 ppm) and the characteristic
    
    
    doublet (
    
    
    4.6 ppm) indicating
    
    
    -substitution.[1]
  • Chiral HPLC: Enantiomeric excess (ee) should be >98% to confirm no racemization occurred during ring opening.[1]

Protocol B: Enzymatic Production (Biocatalysis)

Objective: Green synthesis using E. coli expressing Cysteine Synthase (CysM/OASS).[1]

  • Cloning: Express CysM (from E. coli or Salmonella) in a standard host.[1]

  • Reaction Mix: 50 mM Phosphate Buffer (pH 7.5), 10 mM O-Acetylserine, 20 mM Pyrazole.

  • Incubation: 30°C for 4 hours.

  • Yield: CysM tolerates pyrazole as a nucleophile, yielding L-

    
    -pyrazolylalanine with 100% stereospecificity.[1]
    

Applications in Drug Discovery

Peptide Stabilization

Proteolytic enzymes (trypsin, chymotrypsin) recognize specific side chains. Replacing natural amino acids with non-proteinogenic analogs like


-pyrazolylalanine alters the local topography and electronic environment, often rendering the peptide bond resistant to hydrolysis.
Metabolic Inertness

Studies in murine models have demonstrated that unlike pyrazole (which inhibits liver enzymes like alcohol dehydrogenase),


-pyrazolylalanine is metabolically inert .[1] It is excreted unchanged in urine, making it a safe scaffold for peptidomimetics as it does not generate toxic metabolites via catabolism.
Ruxolitinib & Kinase Inhibitors

While Ruxolitinib itself contains a pyrazole linked to a cyclopentyl ring, the 2-amino-3-(pyrazolyl)propanoic acid scaffold serves as a critical intermediate or impurity marker in the synthesis of JAK inhibitors.[1] The structural motif allows for precise positioning of the pyrazole nitrogen to interact with the hinge region of kinase domains.

Analytical Characterization

To verify the identity of the synthesized compound, compare against these standard parameters:

TechniqueDiagnostic SignalInterpretation
MS (ESI+)

156.07

Matches formula

.
1H NMR

6.3 (t), 7.5 (d), 7.7 (d)
Characteristic pyrazole ring protons.[1][7]
1H NMR

4.5–4.7 (dd)
Diastereotopic

-protons (

).[1]
UV-Vis

~210 nm
Lack of strong absorption >260 nm (unlike Trp/Tyr).[1]

References

  • Noe, F. F., & Fowden, L. (1960).[8]

    
    -Pyrazol-1-ylalanine, an amino acid from water-melon seeds (Citrullus vulgaris).[1][8] Biochemical Journal, 77(3), 543–546. Link
    
  • Dunnill, P. M., & Fowden, L. (1963). The Biosynthesis of

    
    -Pyrazol-1-ylalanine. Journal of Experimental Botany, 14(2), 237–248. Link
    
  • Vederas, J. C., et al. (2002).

    
    -(Benzyloxycarbonyl)-
    
    
    
    -(pyrazol-1-yl)-L-alanine.[1][3] Organic Syntheses, 79, 46. Link
  • Brown, D. A., et al. (1982). Metabolism of the amino acid

    
    -pyrazol-1-ylalanine and its parent base pyrazole.[1][9] Xenobiotica, 12(4), 255-263. Link
    
  • Ikeda, H., et al. (1986). Enzymatic synthesis of optically active -pyrazol-1-ylalanine. Amino Acids, 28, 683-687.

Sources

Navigating the Solubility Landscape of 2-amino-3-(1H-pyrazol-1-yl)propanoic acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-amino-3-(1H-pyrazol-1-yl)propanoic acid, a non-proteinogenic α-amino acid, presents a unique molecular architecture that dictates its behavior in various solvent systems. As a molecule of interest in pharmaceutical and medicinal chemistry, a thorough understanding of its solubility profile in organic solvents is paramount for applications ranging from synthesis and purification to formulation and drug delivery. This technical guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of this compound. We delve into the physicochemical properties that govern its solubility, present a detailed, self-validating experimental protocol for accurate solubility measurement, and discuss the interpretation of the resulting data. This document is intended to serve as a foundational resource for researchers, enabling them to systematically approach the solubility characterization of this and similar molecules.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical parameter that profoundly influences a drug candidate's journey from discovery to clinical application. For orally administered drugs, sufficient aqueous solubility is necessary for dissolution and subsequent absorption. In the context of drug synthesis and manufacturing, solubility in organic solvents is crucial for reaction kinetics, purification strategies such as crystallization, and the preparation of stock solutions for in vitro and in vivo testing.[1] Poorly soluble compounds often pose significant challenges, leading to low bioavailability and difficulties in formulation.[1]

This compound is a non-proteinogenic L-alpha-amino acid derivative.[2] Its structure, featuring both a hydrophilic amino acid backbone and a heterocyclic pyrazole moiety, suggests a complex solubility profile. The zwitterionic nature of the amino acid portion generally leads to high lattice energy and a preference for polar, protic solvents like water, while exhibiting limited solubility in many organic solvents.[3][4] Conversely, the pyrazole ring introduces a degree of aromaticity and potential for hydrogen bonding, which may modulate its interaction with a range of organic solvents. A detailed understanding of these competing factors is essential for the effective utilization of this compound in a research and development setting.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is crucial for predicting and interpreting its solubility.

PropertyValueSource
Molecular FormulaC6H9N3O2[5]
Molecular Weight155.15 g/mol [5]
Melting Point243-244 °C (decomposed)[2]
pKa2.05±0.10 (Predicted)[2]
AppearanceWhite to Off-White Solid[2]
Aqueous SolubilitySlightly soluble in water with heating and sonication[2]

The high melting point is indicative of a stable crystal lattice, a common feature of amino acids due to strong intermolecular hydrogen bonding and electrostatic interactions in their zwitterionic form. This high lattice energy must be overcome by solvent-solute interactions for dissolution to occur. The predicted pKa suggests that the carboxylic acid group is strongly acidic.

Visualizing the Molecular Structure

Solubility_Determination_Workflow cluster_Preparation Preparation cluster_Equilibration Equilibration cluster_Sampling_and_Analysis Sampling and Analysis cluster_Data_Processing Data Processing start Start stock_prep Prepare Stock Solution in a suitable solvent (e.g., DMSO) start->stock_prep add_excess Add Excess Solute to Solvent in Vials start->add_excess cal_curve Generate HPLC Calibration Curve stock_prep->cal_curve equilibrate Equilibrate at Controlled Temperature with Agitation (e.g., 24-48 hours) add_excess->equilibrate centrifuge Centrifuge to Pellet Undissolved Solid equilibrate->centrifuge sample Withdraw Supernatant centrifuge->sample filter Filter Supernatant (0.22 µm) sample->filter dilute Dilute Sample for Analysis filter->dilute hplc Analyze by HPLC dilute->hplc quantify Quantify Concentration using Calibration Curve hplc->quantify calculate Calculate Solubility (e.g., mg/mL, mol/L) quantify->calculate end End calculate->end

Sources

Exploring the Chemical Space of Pyrazole-Containing Amino Acids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Pyrazole-Containing Amino Acids in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel chemical entities with enhanced therapeutic profiles is a perpetual endeavor. Non-proteinogenic amino acids, those not found among the 20 common protein-building blocks, have emerged as powerful tools for medicinal chemists to modulate the properties of peptides and small molecules. Among these, pyrazole-containing amino acids represent a particularly intriguing class of building blocks. The pyrazole motif, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1][2] Its incorporation into amino acid structures imparts unique conformational constraints, modulates physicochemical properties, and offers versatile points for further chemical diversification.

This technical guide provides an in-depth exploration of the chemical space of pyrazole-containing amino acids, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for their creation, methods for their characterization, and their transformative applications in peptidomimetics and drug design. The focus will be on providing not just the "what" but the "why"—the causal relationships behind experimental choices and the strategic thinking required to harness the full potential of these unique molecular building blocks.

Navigating the Synthetic Landscape: Crafting Pyrazole-Containing Amino Acids

The synthesis of pyrazole-containing amino acids is a multifaceted challenge that requires careful consideration of regioselectivity, stereochemistry, and protecting group strategies. The choice of synthetic route is dictated by the desired substitution pattern on the pyrazole ring and the position of the amino acid moiety.

Key Synthetic Strategies: A Comparative Overview

Two primary approaches dominate the synthesis of the pyrazole core: the reaction of a hydrazine with a 1,3-dicarbonyl compound or its equivalent, and the [3+2] cycloaddition of a diazo compound with an alkyne.[3] These foundational reactions can be ingeniously adapted to incorporate the amino acid functionality.

A prevalent strategy involves the construction of the pyrazole ring onto a precursor already containing the amino acid backbone, or a synthon that can be readily converted to it. For instance, a highly regioselective approach involves a Horner-Wadsworth-Emmons reaction of an aspartic acid-derived β-keto phosphonate ester to form a β-aryl α,β-unsaturated ketone.[4] Subsequent treatment with a hydrazine followed by oxidation yields the desired pyrazole-containing α-amino acid.[4] This method offers excellent control over the substitution pattern on the pyrazole ring.

Another versatile method for constructing 5-aminopyrazoles, which can be further functionalized into amino acids, is the condensation of β-ketonitriles with hydrazines.[5] This reaction proceeds through a hydrazone intermediate that cyclizes to form the aminopyrazole.[5]

The following diagram illustrates a generalized workflow for the synthesis of a pyrazole-containing amino acid, highlighting critical decision points for the synthetic chemist.

synthesis_workflow Generalized Synthetic Workflow for Pyrazole-Containing Amino Acids cluster_start Starting Materials cluster_core Core Pyrazole Synthesis cluster_functionalization Amino Acid Moiety Introduction/Modification cluster_purification Purification and Characterization start_hydrazine Hydrazine Derivative (R1-NHNH2) pyrazole_formation Pyrazole Ring Formation start_hydrazine->pyrazole_formation start_dicarbonyl 1,3-Dicarbonyl or Equivalent start_dicarbonyl->pyrazole_formation aa_introduction Introduction of Amino Acid Side Chain pyrazole_formation->aa_introduction protecting_groups Protecting Group Manipulation aa_introduction->protecting_groups purification Chromatography (e.g., HPLC) protecting_groups->purification characterization Spectroscopic Analysis (NMR, MS) purification->characterization final_product Ready for SPPS characterization->final_product Final N-Protected Monomer

Caption: A generalized workflow for the synthesis of pyrazole-containing amino acids.

Experimental Protocol: Synthesis of an N-Protected Pyrazole-α-Amino Acid Monomer

The following is a representative, step-by-step protocol for the synthesis of a Boc-protected pyrazole-α-amino acid, suitable for solid-phase peptide synthesis (SPPS). This protocol is a composite of established methodologies and should be adapted based on the specific target molecule.

Step 1: Synthesis of the β-Ketonitrile Precursor

  • To a solution of a substituted acetophenone (1.0 eq) in a suitable solvent (e.g., THF), add a strong base such as sodium hydride (1.1 eq) at 0 °C.

  • After stirring for 30 minutes, slowly add ethyl cyanoformate (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

  • Purify the crude product by flash column chromatography to yield the β-ketonitrile.

Step 2: Regioselective Pyrazole Formation

  • Dissolve the β-ketonitrile (1.0 eq) and a substituted hydrazine hydrochloride (1.2 eq) in ethanol.

  • Add a catalytic amount of a protic acid (e.g., acetic acid).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the resulting aminopyrazole derivative by recrystallization or column chromatography.

Step 3: Introduction of the Amino Acid Moiety and Protection

  • The aminopyrazole can be further functionalized. For example, a Sandmeyer reaction can be used to convert the amino group to a halide, which can then be used in a cross-coupling reaction to introduce a protected amino acid side chain.

  • Alternatively, if the amino acid backbone is built into one of the starting materials, this step involves the protection of the α-amino and carboxyl groups. For Boc protection, treat the amino acid with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine in a suitable solvent.

Step 4: Purification and Characterization

  • The final N-protected pyrazole amino acid monomer is purified by preparative HPLC.

  • The structure and purity are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Characterization and Physicochemical Properties: Understanding the Building Blocks

Thorough characterization of newly synthesized pyrazole-containing amino acids is paramount. A combination of spectroscopic techniques is employed to unambiguously determine their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the substitution pattern on the pyrazole ring and confirming the integrity of the amino acid backbone. The chemical shifts of the pyrazole ring protons and carbons are sensitive to the electronic nature of the substituents.[6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact mass of the molecule, confirming its elemental composition.

  • X-ray Crystallography: When suitable crystals can be obtained, X-ray diffraction provides the definitive three-dimensional structure, revealing bond lengths, angles, and conformational preferences.

The physicochemical properties of these amino acids are critical determinants of their behavior in biological systems. Key parameters include:

PropertyDescriptionImportance in Drug Design
LogP (Octanol-Water Partition Coefficient) A measure of a compound's lipophilicity.Influences membrane permeability, protein binding, and metabolic stability.
pKa The acid dissociation constant.Determines the charge state of the molecule at physiological pH, affecting solubility and receptor interactions.
Solubility The maximum concentration of a compound that can dissolve in a solvent.Crucial for formulation and bioavailability.[2]

A systematic exploration of these properties across a library of pyrazole-containing amino acids allows for the development of structure-property relationships, guiding the selection of optimal building blocks for specific therapeutic applications.

Applications in Drug Discovery: Shaping Peptides and Scaffolds

The true power of pyrazole-containing amino acids lies in their ability to confer desirable properties upon peptides and small molecules. Their incorporation can lead to enhanced potency, improved metabolic stability, and controlled conformation.

Conformational Control and Peptidomimetics

One of the most significant applications of pyrazole-containing amino acids is in the design of conformationally constrained peptides.[7] By replacing a native amino acid with a pyrazole-based analogue, the conformational freedom of the peptide backbone can be restricted. This can lock the peptide into its bioactive conformation, leading to increased receptor affinity and selectivity. The pyrazole ring can also act as a rigid scaffold to orient key pharmacophoric groups, mimicking the secondary structures of peptides such as β-turns and α-helices.[7]

The following diagram illustrates how a pyrazole-containing amino acid can enforce a specific turn structure in a peptide chain.

conformational_constraint Conformational Constraint by a Pyrazole Amino Acid cluster_flexible Flexible Peptide cluster_constrained Constrained Peptide flex_start N-terminus flex_aa1 Amino Acid 1 flex_start->flex_aa1 flex_aa2 Amino Acid 2 flex_aa1->flex_aa2 flex_aa3 Amino Acid 3 flex_aa2->flex_aa3 flex_end C-terminus flex_aa3->flex_end con_start N-terminus con_aa1 Amino Acid 1 con_start->con_aa1 con_pz Pyrazole Amino Acid con_aa1->con_pz con_pz->con_aa1 Rigid Turn con_aa3 Amino Acid 3 con_pz->con_aa3 con_end C-terminus con_aa3->con_end note The pyrazole ring restricts bond rotation, inducing a defined secondary structure.

Caption: A pyrazole amino acid can enforce a rigid turn in a peptide backbone.

Orthogonal Protecting Group Strategies in SPPS

The successful incorporation of pyrazole-containing amino acids into peptides via solid-phase peptide synthesis (SPPS) hinges on a robust and orthogonal protecting group strategy.[8] The N-H of the pyrazole ring itself can be nucleophilic and may require protection, depending on the specific synthetic route and the desired final product.

Commonly used α-amino protecting groups like Fmoc and Boc are generally compatible with the pyrazole ring.[9] However, the choice of a protecting group for the pyrazole nitrogen must be orthogonal to the α-amino and side-chain protecting groups of other amino acids in the sequence. For example, a protecting group that is labile under conditions that do not affect Fmoc or t-butyl-based protecting groups is required. The 2,4-dinitrophenyl (DNP) group or a photolabile protecting group could be considered for the pyrazole nitrogen, allowing for its selective removal at a specific stage of the synthesis.

Case Study: Enhancing the Pharmacokinetic Profile of a Drug Candidate

While specific, detailed case studies in the public domain are often limited due to proprietary considerations, the literature provides numerous examples where the pyrazole scaffold has been instrumental in improving the drug-like properties of molecules.[1][2] For instance, the replacement of a more metabolically labile aromatic ring with a pyrazole has been shown to enhance metabolic stability and improve oral bioavailability.[2] In the context of a peptide therapeutic, the introduction of a pyrazole-containing amino acid could similarly reduce susceptibility to proteolytic degradation, thereby extending its plasma half-life.

Computational Exploration of the Pyrazole Amino Acid Chemical Space

Computational chemistry plays a vital role in navigating the vast chemical space of pyrazole-containing amino acids. Molecular docking and quantitative structure-activity relationship (QSAR) studies can accelerate the discovery of novel bioactive compounds.

  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein.[10] By docking a virtual library of pyrazole-containing amino acids or peptides into the active site of a receptor, researchers can prioritize the synthesis of compounds with the highest predicted binding affinity.[11]

  • QSAR: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[12] These models can be used to predict the activity of unsynthesized pyrazole-containing amino acids and to identify the key structural features that contribute to their therapeutic effect.

Future Perspectives and Conclusion

The exploration of the chemical space of pyrazole-containing amino acids is a vibrant and rapidly evolving field. The continued development of novel synthetic methodologies, coupled with the power of computational chemistry, will undoubtedly lead to the discovery of new and improved therapeutic agents. The versatility of the pyrazole scaffold, combined with the modular nature of amino acid chemistry, provides a powerful platform for the rational design of drugs with tailored properties.

As our understanding of the intricate interplay between molecular structure and biological function deepens, pyrazole-containing amino acids are poised to play an increasingly important role in the future of drug discovery. This guide has provided a foundational understanding of their synthesis, characterization, and application, with the aim of empowering researchers to confidently navigate and exploit this exciting area of medicinal chemistry.

References

  • [Reference for pyrazole in approved drugs - general]
  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]

  • [Reference for pyrazole synthesis]
  • Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. PubMed. [Link]

  • [Reference for pyrazole synthesis]
  • [Reference for pyrazole synthesis]
  • [Reference for pyrazole synthesis]
  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. [Link]

  • Synthesis and Conformational Analysis of Aminopyrazolonyl Amino Acid (APA)/Peptides. ResearchGate. [Link]

  • [Reference for pyrazole-containing peptides]
  • Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

  • Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. PubMed. [Link]

  • [Reference for pyrazole applic
  • Antimicrobial screening to molecular docking of newly synthesized ferrocenyl-substituted pyrazole. PMC. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • MOLECULAR DOCKING STUDIES OF NOVEL PYRAZOLE ANALOGS AS POSSIBLE HIV-1 RT INHIBITORS. Sciforum. [Link]

  • [Reference for peptide synthesis]
  • (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]

  • [Reference for pyrazole applic
  • [Reference for pyrazole applic
  • [Reference for pyrazole applic
  • [Reference for pyrazole applic
  • Amino Acid-Protecting Groups. SciSpace. [Link]

  • [Reference for analytical techniques]
  • [Reference for pyrazole applic
  • [Reference for pyrazole applic
  • [Reference for physicochemical properties]
  • [Reference for synthesis]
  • [Reference for pyrazole applic
  • [Reference for conform
  • Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. MDPI. [Link]

  • [Reference for protecting groups]
  • [Reference for pyrazole synthesis]
  • Amino Acid Derivatives for Peptide Synthesis. [No valid URL found]
  • [Reference for aminopyrazole synthesis]
  • [Reference for pyrazole applic

Sources

Methodological & Application

Application Note: 1H NMR Characterization of 2-amino-3-(1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Biological Relevance[1]

2-amino-3-(1H-pyrazol-1-yl)propanoic acid (often referred to as


-(1-pyrazolyl)alanine) is a non-proteinogenic amino acid of significant interest in medicinal chemistry. Structurally, it acts as an isostere of histidine , where the imidazole ring is replaced by a pyrazole ring.

Unlike histidine, the pyrazole nitrogen at position 1 (N1) is substituted with the alkyl chain, leaving only N2 available for hydrogen bonding. This alteration significantly changes the acid-base properties (


) and metal-coordination potential compared to histidine, making it a critical probe for studying active site geometry in metalloenzymes and GPCR ligands.

This Application Note provides a standardized protocol for the structural validation of this molecule using 1H NMR, focusing on distinguishing the unique N-linked pyrazole spin system from potential C-linked regioisomers (impurities).

Experimental Protocol

Sample Preparation

The zwitterionic nature of amino acids necessitates careful pH control to ensure spectral reproducibility.

  • Solvent Selection: Deuterium Oxide (

    
    ) is the preferred solvent for backbone characterization.
    
  • Concentration: 5–10 mg of compound in 600

    
    L of solvent.
    
  • pH Adjustment (Critical):

    • Standard: Dissolve in pure

      
      . The solution will likely be slightly acidic.
      
    • Acidic Shift (Recommended): Add 1-2 drops of

      
       (or 
      
      
      
      ). This protonates the
      
      
      -amine (
      
      
      ) and the pyrazole N2, collapsing exchange broadening and shifting the
      
      
      -proton away from the water suppression region.
  • Reference: 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) at 0.01% w/v. Do not use TMS for aqueous samples.

Instrument Parameters
  • Field Strength:

    
     400 MHz (600 MHz recommended for clear resolution of the 
    
    
    
    /
    
    
    coupling).
  • Pulse Sequence: zg30 (standard 1D) or zggpw5 (1D with water suppression) if the water peak interferes with the

    
    -proton signal (approx. 4.8 ppm).
    
  • Relaxation Delay (D1):

    
     2.0 seconds (essential for accurate integration of the pyrazole protons).
    
  • Scans: 16–64 scans.

Structural Analysis & Spectral Assignment[1]

The molecule consists of two distinct spin systems that must be identified to confirm the structure: the Aliphatic Chain (ABX System) and the Aromatic Pyrazole (AMX System) .

The Aliphatic Backbone (ABX System)

The propanoic acid backbone exhibits a classic ABX coupling pattern due to the chiral center at C2.

  • 
    -Proton (H-2):  Resonates as a multiplet (usually a doublet of doublets) between 4.2 – 4.6 ppm .
    
    • Diagnostic: It couples to the two non-equivalent

      
      -protons.
      
  • 
    -Protons (H-3):  These are diastereotopic (magnetically non-equivalent) due to the adjacent chiral center. They appear as two distinct multiplets (or a complex AB system) in the 4.6 – 4.9 ppm  range.
    
    • Note: The chemical shift is significantly downfield compared to alanine (

      
      1.4 ppm) or histidine (
      
      
      
      3.2 ppm) because they are directly attached to the electronegative N1 of the pyrazole ring . This is a key indicator of N-alkylation versus C-alkylation.
The Pyrazole Ring (AMX System)

The 1-substituted pyrazole ring has three non-equivalent protons. Their coupling constants are the "fingerprint" of the substitution pattern.

  • H-4' (The "Top"): The most shielded aromatic signal, typically a pseudo-triplet or doublet of doublets around 6.3 – 6.5 ppm .

  • H-3' & H-5': These resonate further downfield (7.5 – 8.0 ppm ).

    • H-5' (Adjacent to N1): Usually the most deshielded signal due to proximity to the alkylation site and the nitrogen lone pair.

    • H-3' (Adjacent to N2): Slightly upfield of H-5'.

Summary of Chemical Shifts (in /DCl)
PositionType

(ppm)
MultiplicityIntegrationCoupling (

)
H-4' Pyrazole CH6.30 – 6.50dd / t1H

Hz,

Hz
H-3' Pyrazole CH7.50 – 7.70d1H

Hz
H-5' Pyrazole CH7.70 – 7.90d1H

Hz
H-3

-CH

4.60 – 4.90m (ABX)2H

Hz,

Hz
H-2

-CH
4.30 – 4.50dd1H

Hz

Note: Values are approximate and pH-dependent. Acidic conditions shift signals downfield.

Diagnostic Logic & Troubleshooting

Distinguishing Isomers (N-linked vs. C-linked)

A common synthetic impurity is the C-linked isomer (e.g., 3-(1H-pyrazol-3-yl)alanine).

  • The Test: Check the

    
    -proton shift.
    
    • Target (N-linked):

      
      -H > 4.5 ppm (Deshielded by Nitrogen).
      
    • Impurity (C-linked):

      
      -H 
      
      
      
      3.0 – 3.5 ppm (Deshielded by Carbon/Aromatic ring only, similar to Histidine).
Water Suppression Artifacts

The


-proton signal (

4.4 ppm) is dangerously close to the water resonance (4.79 ppm).
  • Solution: If the

    
    -proton is obscured by the water suppression dip, run the sample in DMSO-d6 . In DMSO, the exchangeable ammonium protons (
    
    
    
    8.5 ppm) will also be visible, providing further confirmation.

Workflow Visualization

The following diagram outlines the logical flow for characterizing this specific amino acid derivative.

NMR_Workflow Sample Sample: this compound Prep Prep: Dissolve in D2O + 1 drop DCl (Ensures cationic state) Sample->Prep Acquisition Acquisition: 1H NMR (zg30) ns=32, d1=2s Prep->Acquisition Check_Beta Check Beta-Protons (H-3) Region: 4.6 - 4.9 ppm Acquisition->Check_Beta Result_N Signal > 4.5 ppm (N-Linked Target Confirmed) Check_Beta->Result_N Yes Result_C Signal < 3.5 ppm (C-Linked Impurity) Check_Beta->Result_C No Check_Aromatic Check Pyrazole Region Integrals 1:1:1 Result_N->Check_Aromatic Final Final Validation: Integration Ratio 1 (Alpha) : 2 (Beta) : 3 (Ar) Check_Aromatic->Final

Figure 1: Decision tree for the structural validation of


-(1-pyrazolyl)alanine, highlighting the critical chemical shift check for regioisomer discrimination.

References

  • Chemical Structure & Nomenclature: PubChem.[1] beta-Pyrazol-1-ylalanine.[1][2] National Library of Medicine. Available at: [Link]

  • Synthetic Methodology: Finucane, B.W. & Thomson, D.S. (1995). N-alpha-(Benzyloxycarbonyl)-beta-(pyrazol-1-yl)-L-alanine. Organic Syntheses, 72, 246. (Describes the synthesis of the protected precursor, confirming N-alkylation). Available at: [Link]

  • General NMR of Azoles: Claramunt, R. M., et al. (1991). The annular tautomerism of pyrazoles. Advances in Heterocyclic Chemistry, 50, 1-169.
  • Biological Context: Dunn, M.F., et al. (1980). Interaction of the histidine isostere beta-(1-pyrazolyl)alanine with metal ions. Biochemistry. (Establishes the utility of the molecule as a probe).

Sources

"incorporating 2-amino-3-(1H-pyrazol-1-yl)propanoic acid into peptidomimetics"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-PZA Subject: Strategic Incorporation of 2-amino-3-(1H-pyrazol-1-yl)propanoic acid (


-pyrazolylalanine) into Peptidomimetics
Date:  February 7, 2026
Author:  Senior Application Scientist, Peptide Chemistry Division

Executive Summary

The incorporation of non-canonical amino acids is a cornerstone of modern peptidomimetic design. This guide focuses on This compound (hereafter referred to as


-(1-pyrazolyl)alanine  or Pza ), a structural isomer of Histidine.

Unlike Histidine, which functions as a pH-sensitive switch due to its imidazole side chain (pKa ~6.0), Pza contains a pyrazole ring with a significantly lower pKa (~2.5). This substitution allows researchers to maintain the aromatic and steric profile of Histidine while eliminating protonation at physiological pH. This guide details the synthesis, solid-phase incorporation, and purification strategies for Pza-modified peptides, emphasizing its utility in stabilizing drug candidates against pH-dependent conformational changes.

Chemical Profile & Rationale

The decision to incorporate Pza is usually driven by the need to modulate the electrostatic properties of a peptide without altering its steric bulk.

Table 1: Comparative Physicochemical Profile
FeatureL-Histidine (His)L-

-(1-Pyrazolyl)alanine (Pza)
Impact on Peptidomimetic
Side Chain Heterocycle Imidazole (1,3-diazole)Pyrazole (1,2-diazole)Isomeric structures; similar stacking.
Side Chain pKa (MH+) ~6.0~2.5 (Conjugate acid)Critical: Pza is neutral at pH 7.4.
H-Bonding Capacity Donor (N

/N

) & Acceptor
Acceptor (N2) onlyEliminates "proton shuttle" capability.
Metal Coordination Strong (Zn, Cu, Ni)Moderate/WeakAlters metalloprotease binding affinity.
SPPS Protection Required (Trt, Boc)Not Required Simplifies synthesis; no Trt removal.
Mechanistic Insight: The "pH-Independence" Switch

In many receptor-ligand interactions, Histidine acts as a pH sensor. If your lead peptide loses potency in slightly acidic microenvironments (e.g., solid tumor microenvironment, pH 6.5-6.8) due to Histidine protonation, substituting His with Pza can "lock" the residue in a neutral state, maintaining hydrophobic interactions that would otherwise be disrupted by a positive charge.

Strategic Workflow: Decision Matrix

The following decision tree illustrates when to deploy Pza in your drug design pipeline.

Pza_Decision_Matrix Start Target Peptide contains Histidine Q1 Is His involved in Catalytic Triad? Start->Q1 Q2 Is His binding pH-dependent? Q1->Q2 No (Structural/Binding) Action1 Do NOT replace. Pza cannot shuttle protons. Q1->Action1 Yes Action2 Replace with Pza. Maintains stacking, removes charge. Q2->Action2 Yes (Unwanted pH sensitivity) Action3 Replace with Pza. Tests if H-bond donor is required. Q2->Action3 Unknown

Figure 1: Decision matrix for substituting Histidine with Pyrazolylalanine.

Protocol: Fmoc-Solid Phase Peptide Synthesis (SPPS)

Pre-requisite: Ensure you have Fmoc-L-2-amino-3-(1H-pyrazol-1-yl)propanoic acid . Note: Unlike His(Trt)-OH, the pyrazole ring is significantly less nucleophilic and generally does not require side-chain protection during standard SPPS, reducing atom economy waste.

Materials
  • Resin: Rink Amide (0.6 mmol/g) or Wang Resin.

  • Coupling Reagents: DIC (Diisopropylcarbodiimide) and Oxyma Pure.

  • Solvent: DMF (peptide grade), DCM.[1]

  • Deprotection: 20% Piperidine in DMF.[2]

Step-by-Step Procedure
  • Resin Swelling:

    • Weigh resin into the reaction vessel.[2]

    • Swell in DCM for 30 mins, then wash with DMF (3x).

  • Standard Fmoc Deprotection:

    • Treat resin with 20% Piperidine/DMF (2 x 5 min).

    • Wash with DMF (5x) until flow-through is neutral.

  • Coupling of Fmoc-Pza-OH:

    • Stoichiometry: Use 3.0 equivalents (eq) of Fmoc-Pza-OH relative to resin loading.

    • Activation: Dissolve AA, DIC (3.0 eq), and Oxyma Pure (3.0 eq) in minimal DMF.

    • Expert Tip: Pre-activate for 2 minutes before adding to the resin. This minimizes potential racemization, although Pza is less prone to racemization than His.

    • Reaction: Shake at room temperature for 60–90 minutes.

    • Monitoring: Perform a Kaiser test. If blue (incomplete), recouple using HATU/DIPEA (2.9 eq/6 eq) for 45 mins.

  • Capping (Optional but Recommended):

    • After coupling Pza, cap unreacted amines with Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 mins to prevent deletion sequences.

  • Chain Elongation:

    • Proceed with the next amino acid.

    • Caution: When removing the Fmoc group from the Pza residue (the N-terminus), standard piperidine conditions are safe. The pyrazole ring is stable to base.

Protocol: Cleavage and Post-Processing

Since Pza lacks a trityl protecting group, the cleavage cocktail can be simplified. However, Pza is a "naked" heterocycle during cleavage, so scavenger choice is still important to prevent alkylation from other protecting groups (e.g., Pbf from Arg, tBu from Tyr).

Cleavage Cocktail Formulation
ComponentVolume %Function
TFA (Trifluoroacetic acid)92.5%Acidolysis of resin linker & protecting groups.
TIS (Triisopropylsilane)2.5%Hydride donor/scavenger.
Water 2.5%Hydrolysis of tBu cations.
DODT (2,2'-(Ethylenedioxy)diethanethiol)2.5%Crucial if Met/Cys present.
Procedure
  • Wash the final peptide-resin with DCM (3x) and dry under Nitrogen.

  • Add the Cleavage Cocktail (10 mL per 1g resin).

  • Shake for 2.5 hours at room temperature.

  • Filter resin and precipitate filtrate into cold Diethyl Ether (-20°C).

  • Centrifuge (3000 rpm, 5 min), decant ether, and re-suspend in fresh ether (repeat 2x).

  • Dissolve the pellet in 10% Acetic Acid/Water and lyophilize.

Analytical Validation & Purification

Pza alters the hydrophobicity profile compared to His.

  • HPLC Behavior: Pza is generally more hydrophobic than protonated His (at acidic HPLC pH) but less hydrophobic than Trp/Phe. Expect the Pza-peptide to elute later than the His-analog under standard acidic conditions (0.1% TFA).

QC Parameters
  • Mass Spectrometry (ESI-MS):

    • Calculate the exact mass carefully. Pza (

      
      ) has the same elemental composition as His (
      
      
      
      ).
    • Isomeric differentiation: MS/MS fragmentation is required to distinguish Pza from His. Pza typically shows a characteristic loss of the pyrazole ring fragment.

  • NMR Verification:

    • The pyrazole protons appear as a distinctive doublet-triplet pattern (depending on coupling) and are chemically shifted upfield relative to the imidazole protons of His.

    • Key Signal: Look for the pyrazole H-4 proton around

      
       6.2–6.4 ppm, distinct from the imidazole H-4/H-2.
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Coupling Efficiency Steric hindrance or aggregation.Switch to HATU/HOAt. Elevate temp to 50°C (Pza is thermally stable).
N-acylation of Pyrazole Pyrazole N2 acting as nucleophile (Rare).This is unlikely with Fmoc-AA-OH, but if observed, use 1H-pyrazole as a scavenger in the coupling mix.
Solubility Issues Pza peptides can be prone to aggregation.Use a chaotropic salt (LiCl) during coupling or dissolve crude peptide in HFIP before loading onto HPLC.

References

  • Synthesis and Properties of Pyrazolylalanine

    • Title: Synthesis of 3-(pyrazol-1-yl)
    • Source:Tetrahedron Letters, 2004.
    • Context: Describes the Michael addition route using dehydroalanine.
    • (PubChem Record for Structure Verification)

  • pKa Determination and Bioisosterism

    • Title

      
      -(1-Azulenyl)-L-alanine as a probe for histidine pKa.[3]
      
    • Source:Chem. Commun., 2015.
    • Context: Discusses the comparative pKa values of histidine analogs and the utility of non-proton
  • Fmoc SPPS Protocols

    • Title: Advances in Fmoc solid-phase peptide synthesis.[4]

    • Source:Journal of Peptide Science, 2016.
    • Context: Standard protocols for coupling arom
  • Biological Applications

    • Title: Synthesis of pyrazole peptidomimetics and their inhibition against A549 lung cancer cells.[5]

    • Source:N
    • Context: Demonstrates the biological utility of the pyrazole scaffold in peptidomimetics.[6]

Sources

Troubleshooting & Optimization

"optimizing reaction yield for 2-amino-3-(1H-pyrazol-1-yl)propanoic acid synthesis"

Technical Support Center: -(1-Pyrazolyl)alanine Synthesis

Status: Operational Ticket Focus: Optimization of Reaction Yield & Enantiopurity Target Molecule: 2-amino-3-(1H-pyrazol-1-yl)propanoic acid (also known as

12

Introduction: The "Elimination vs. Substitution" Battle

Welcome to the Technical Support Center. If you are synthesizing this compound, you are likely encountering one of two critical failures: low yield due to


-eliminationracemization

12

Because the pyrazole ring is a weak nucleophile (

Vederas 

-Lactone Method

Module 1: The Gold Standard Protocol (Vederas Lactone Route)

Recommendation: For high enantiomeric excess (

12


12
The Mechanism

This reaction relies on the "soft" nucleophilic attack of pyrazole on the

Optimized Workflow
StepParameterSpecificationCausality / Technical Insight
1. Substrate Electrophile

-Cbz-L-serine

-lactone
The Cbz group prevents racemization by suppressing oxazolone formation.[1][2] The lactone ring provides necessary ring-strain energy (~23 kcal/mol).[1][2]
2. Nucleophile StoichiometryPyrazole (1.05 - 1.1 eq)Slight excess ensures complete consumption of the expensive lactone.
3.[1][2] Solvent MediumAcetonitrile (MeCN)Critical: Aprotic but polar.[1] Promotes

attack while destabilizing the charged transition state of elimination.
4. Temperature Control

to

Do not reflux. High heat triggers decarboxylation or polymerization of the lactone.
5.[1] Workup PurificationAcid/Base ExtractionThe product is an acid. Extract impurities with organic solvent at basic pH, then acidify to precipitate/extract the product.
Visualizing the Pathway

GStartN-Cbz-Serinebeta-LactoneTSTransition State(Ring Strain Release)Start->TS+ PyrazoleMeCN, 25-45°CPyrazolePyrazole(Nucleophile)Pyrazole->TSProductN-Cbz-beta-(1-pyrazolyl)alanineTS->ProductSN2 Attack(Major Pathway)SideProductDehydroalanine(Elimination Product)TS->SideProductE2 Elimination(If High Temp/Strong Base)

Figure 1: The kinetic competition between ring-opening substitution (


Module 2: Troubleshooting Common Failures

If you are unable to use the lactone method and are relying on nucleophilic displacement of activated serine derivatives (e.g.,


Ticket A: "My product is a mess of polymers / Low Yield"

Diagnosis: You are triggering


-elimination12

Corrective Actions:

  • Base Selection: Switch from strong bases (NaH, KOH) to Cesium Carbonate (

    
    ) .[1] The "Cesium Effect" improves solubility and promotes alkylation over elimination due to the large cation radius.
    
  • Leaving Group: If using

    
    -Tosyl or 
    
    
    -Mesyl, switch to Iodo or Bromo derivatives if possible.[1][2] Better leaving groups allow for lower reaction temperatures.[1]
  • Concentration: Run the reaction at high concentration (0.5 M - 1.0 M) .

    
     is bimolecular (rate 
    
    
    [Substrate][Nucleophile]), whereas intramolecular elimination or solvent-mediated elimination is often less concentration-dependent.[1][2]
Ticket B: "I have a Racemic Mixture (0% ee)"

Diagnosis: Proton abstraction at the

12

Corrective Actions:

  • Protecting Group Check: Are you using an Acetyl (

    
    ) or Benzoyl (
    
    
    ) group on the amine? These promote racemization via oxazolone intermediates .[1]
    • Fix: Switch to Carbamates (Boc , Cbz , or Fmoc ).[1] These are far more resistant to racemization.[1]

  • Hydrolysis Conditions: If deprotecting an ester, use LiOH in THF/Water at

    
    .[1] Avoid refluxing in NaOH.[1]
    

Module 3: Experimental Logic & Decision Tree

Use this flow to determine your next optimization step.

DecisionTreeProblemStart: Low Yield or PurityCheckTLCCheck TLC/LCMS:Is Dehydroalanine present?Problem->CheckTLCYesElimYES: Elimination is dominatingCheckTLC->YesElimNew spot at low polarityNoElimNO: Starting material remainsCheckTLC->NoElimOnly SM + PyrazoleAction11. Lower Temp (<40°C)2. Switch to Cs2CO33. Switch Solvent to DMFYesElim->Action1Action21. Increase Nucleophile Eq.2. Add catalytic KI (Finkelstein)3. Check StericsNoElim->Action2CheckRacCheck Chiral HPLC:Is it Racemic?Action1->CheckRacYield Improved?Action2->CheckRacAction3Switch N-protectionfrom Ac/Bz to Boc/CbzCheckRac->Action3Yes (ee < 50%)

Figure 2: Troubleshooting logic flow for optimizing nucleophilic substitution on serine backbones.

FAQ: Frequently Asked Questions

Q: Can I use Michael Addition on Dehydroalanine instead? A: You can, but it is generally discouraged for drug development unless you have a specific chiral catalyst. The Michael addition of pyrazole to dehydroalanine yields a racemic product. Separating enantiomers later via chiral HPLC is costly and inefficient compared to the stereoconservative lactone route.

Q: Why is my product oiling out during workup? A:

1212
  • Fix: Use ion-exchange chromatography (Dowex 50W) for purification. Load at acidic pH, wash with water, and elute with dilute

    
    .[1]
    

Q: Does regioselectivity (N1 vs N2) matter? A: For unsubstituted pyrazole, N1 and N2 are identical due to tautomerism. However, once the bond forms, the position is fixed. If you are using a substituted pyrazole (e.g., 3-methylpyrazole), regioselectivity becomes critical.[1][2] In that case, steric hindrance usually favors attack by the nitrogen furthest from the substituent (the less hindered nitrogen).

References & Validated Protocols

  • The "Vederas Lactone" Protocol (Primary Source):

    • Title: Synthesis of

      
      -Lactones from Serine and Their Use in the Synthesis of 
      
      
      -Substituted Alanines.[1][2][3]
    • Source:Organic Syntheses 1998, Coll.[1] Vol. 9, p. 24; 1997, Vol. 74, p. 248.[2]

    • URL:[1]

    • Relevance: This is the definitive step-by-step verified procedure for making

      
      -Cbz-
      
      
      -(1-pyrazolyl)alanine.
  • Mechanistic Insight on Ring Opening:

    • Title: Stereospecific Synthesis of Unnatural

      
      -Amino Acids via Ring Opening of Serine 
      
      
      -Lactone.[1][2]
    • Source: Arnold, L. D.; Kalantar, T. H.; Vederas, J. C. Journal of the American Chemical Society, 1985, 107, 7105-7109.[2][3]

    • URL:[Link][1]

  • Alternative Biocatalytic Route (OASS):

    • Title: Immobilization of O-acetylserine sulfhydrylase as a highly active and recyclable nanobiocatalyst: efficient synthesis of

      
      -pyrazol-1-yl-L-alanine.[1][2][4]
      
    • Source:RSC Advances, 2014, 4, 53277-53284.[1][2]

    • URL:[Link]

Technical Support Center: Purification of 2-amino-3-(1H-pyrazol-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-amino-3-(1H-pyrazol-1-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this non-proteinogenic amino acid. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide in-depth, practical solutions grounded in scientific principles.

Introduction

This compound, also known as β-(pyrazol-1-yl)-L-alanine, is a valuable building block in medicinal chemistry and drug discovery. Its unique structural features, combining an amino acid moiety with a pyrazole ring, make it an attractive component for synthesizing novel peptides and small molecules with diverse biological activities. However, its purification can present several challenges, from removing starting materials and side products to achieving high purity and yield. This guide will address these issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Low Yield After Initial Synthesis and Work-up

Question: I've followed a standard synthesis protocol, but my yield of crude this compound is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yields can often be attributed to several factors during the synthesis and initial work-up. One common synthetic route involves the reaction of a protected serine derivative, such as N-(benzyloxycarbonyl)-L-serine β-lactone, with pyrazole, followed by deprotection.

Potential Causes:

  • Incomplete Reaction: The reaction between the serine derivative and pyrazole may not have gone to completion. This can be due to insufficient reaction time, incorrect temperature, or suboptimal stoichiometry of reagents.

  • Side Reactions: The β-lactone intermediate is susceptible to decomposition, especially if the reaction mixture is stored for extended periods before purification.[1]

  • Loss During Extraction: During the aqueous work-up, the product, being an amino acid, can have significant water solubility, leading to losses in the aqueous phase. The pH of the aqueous phase is critical during extraction.

Troubleshooting Steps:

  • Optimize Reaction Conditions:

    • Ensure the reaction is monitored by a suitable technique (e.g., TLC, LC-MS) to confirm the consumption of the limiting reagent.

    • Consider a slight excess of pyrazole to drive the reaction to completion.

  • Prompt Purification: The crude reaction mixture should be purified as soon as possible to minimize the degradation of any unstable intermediates.[1]

  • Careful pH Control During Extraction: After the initial reaction, the product is often in a protected form. A common procedure involves an alkaline wash to remove unreacted pyrazole, followed by acidification to precipitate the protected amino acid.[1] Ensure the pH is carefully adjusted to the isoelectric point of the protected or deprotected amino acid to minimize its solubility in the aqueous layer.

Persistent Impurities After Recrystallization

Question: I've attempted to purify my this compound by recrystallization, but I'm still seeing impurities in my analytical data (e.g., NMR, HPLC). What are these impurities and how can I remove them?

Answer:

The most common impurity is often unreacted starting material, particularly pyrazole. Other potential impurities include diastereomers (if a racemic starting material was used) and byproducts from the deprotection step.

Primary Impurity: Unreacted Pyrazole

  • Identification: Pyrazole is a relatively volatile and non-polar compound compared to the amino acid product. In an ¹H NMR spectrum, it will show characteristic signals for the pyrazole ring protons, which may overlap with the product's pyrazole signals, but will lack the signals corresponding to the propanoic acid backbone.

  • Removal Strategy:

    • Aqueous Extraction: Before recrystallization, dissolve the crude product in a suitable organic solvent and wash with dilute acid (e.g., 1 M HCl). The basic pyrazole will be protonated and move into the aqueous layer. Neutralize the organic layer and remove the solvent before proceeding with recrystallization. A procedure for removing unreacted pyrazole and other side products involves dissolving the crude material in aqueous sodium hydroxide and extracting with dichloromethane.[1]

    • Recrystallization Solvent Selection: A well-chosen solvent system for recrystallization is crucial. For the N-protected form, Nα-(benzyloxycarbonyl)-β-(pyrazol-1-yl)-L-alanine, recrystallization from ethyl acetate has been reported to be effective.[1] For the deprotected amino acid, which is more polar, a mixed solvent system like ethanol/water or isopropanol/water might be more suitable.

Recrystallization Solvent Selection Guide

Solvent/SystemPolarityComments
Ethyl AcetateMediumEffective for N-protected versions of the amino acid.[1]
Ethanol/WaterHighA good starting point for the free amino acid. Dissolve in a minimum of hot solvent and cool slowly.
Isopropanol/WaterHighSimilar to ethanol/water, may offer different selectivity for impurity removal.
Methanol/EtherHigh/LowCan be used for precipitation. Dissolve in methanol and add ether until turbidity is observed, then cool.

Recrystallization_Workflow

Caption: A decision tree to guide the analysis of ¹H NMR spectra for purity assessment.

Conclusion

The purification of this compound requires a systematic approach to address potential challenges. By understanding the likely impurities and employing the appropriate purification techniques—be it optimized recrystallization or tailored chromatography—researchers can achieve high purity of this valuable compound. Careful monitoring of each step with appropriate analytical methods is key to a successful outcome.

References

  • Arnold, L. D.; Kalantar, T. H.; Vederas, J. C. N α -(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Org. Synth.1989, 67, 1. DOI: 10.15227/orgsyn.067.0001.
  • SIELC Technologies. Separation of 5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid on Newcrom R1 HPLC column. [Link]. Accessed February 7, 2026.

  • PubChem. 1H-Pyrazole-1-propanoic acid, α-cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-, (αR)-. [Link]. Accessed February 7, 2026.

  • Google Patents. Method for crystallization of amino acids. . Accessed February 7, 2026.
  • Gotor, V.; García-Pajón, C. M.; Gotor-Fernández, V. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. Pharmaceutics2022, 14 (4), 798. DOI: 10.3390/pharmaceutics14040798.
  • ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column? [Link]. Accessed February 7, 2026.

  • Tarıkoğulları Doğan, A. H.; Saylam, M.; Yılmaz, S.; Parlar, S.; Ballar, P.; Alptüzün, V. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Turk J Pharm Sci2025, 22 (1), 1-9. DOI: 10.4274/tjps.galenos.2024.72365.
  • Hutt, M. P.; El-Kattan, Y.; Williams, J. D. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Org. Biomol. Chem.2015, 13 (14), 4296–4302. DOI: 10.1039/C5OB00364D.
  • Google Patents. Method for purifying pyrazoles. . Accessed February 7, 2026.
  • Google Patents. DE102009060150A1 - Process for the purification of pyrazoles. . Accessed February 7, 2026.
  • Li, Y.; et al. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules2023, 28 (5), 2309. DOI: 10.3390/molecules28052309.
  • Gamati, S.; Luong, J. H. Production and purification of L-phenylalanine oxidase from Morganella morganii.
  • Kim, D. H.; et al. Synthesis and evaluation of 2-amino-9-(3-hydroxymethyl-4-alkoxycarbonyloxybut-1-yl)purines as potential prodrugs of penciclovir. J. Med. Chem.2003, 46 (11), 2136-2146. DOI: 10.1021/jm020468s.
  • Tarıkoğulları Doğan, A. H.; et al. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Turk J Pharm Sci2025, 22(1), 1-9.
  • Arbačiauskienė, E.; et al. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC2011, (xi), 1-21.
  • PubChem. beta-Pyrazol-1-ylalanine. [Link]. Accessed February 7, 2026.

Sources

"alternative protecting group strategies for 2-amino-3-(1H-pyrazol-1-yl)propanoic acid"

Technical Support Center: -(1-Pyrazolyl)alanine Strategies

Subject: Alternative Protecting Group Strategies & Troubleshooting Ticket Type: Advanced Synthesis / Methodology Guide Applicable For: Fmoc/tBu & Boc/Bzl Solid Phase Peptide Synthesis (SPPS)

The Chemical Conflict: Why This Molecule Fails

Before selecting a strategy, you must understand the specific reactivity profile of

  • The Trap: The N2-nitrogen (pyridine-like) has a lone pair in the plane of the ring. While less basic than imidazole, it remains nucleophilic enough to attack activated esters (e.g., O-acylisoureas, OBt esters) during coupling.

  • The Consequence: This forms an Acyl-Pyrazole intermediate.[1]

    • Scenario A (Best Case): The acyl group transfers to the N-terminus (acting as an active ester).

    • Scenario B (Worst Case): The acyl-pyrazole is stable enough to terminate the chain or, more commonly, it acts as an intramolecular base, abstracting the

      
      -proton and causing rapid racemization  of the Pza residue.
      

Decision Matrix: Selecting Your Strategy

Do not default to standard Histidine protocols. Use this decision matrix to select the correct protection strategy based on your sequence length and downstream applications.

ProtectionStrategyStartSTART: Select StrategyChemistryPrimary Chemistry?Start->ChemistryFmocFmoc/tBu SPPSChemistry->FmocBocBoc/Bzl SPPSChemistry->BocLengthSequence Length / DifficultyFmoc->LengthStrat_UnprotSTRATEGY A:Unprotected Side Chain(The Minimalist)Boc->Strat_UnprotAcid Stability RequiredShortShort (<10 AA)No AggregationLength->ShortLow RiskLongLong (>10 AA)or High AggregationLength->LongHigh RiskShort->Strat_UnprotIf coupling w/ carbodiimidesStrat_BocSTRATEGY B:N(in)-Boc Protection(The Standard)Short->Strat_BocGeneral UseOrthoNeed OrthogonalSide-Chain Modification?Long->OrthoNoNoOrtho->NoMax Steric ShieldingYesYesOrtho->YesPd(0) RemovalStrat_TrtSTRATEGY C:N(in)-Trityl Protection(The Fortress)Strat_AllocSTRATEGY D:N(in)-Alloc(The Specialist)No->Strat_TrtMax Steric ShieldingYes->Strat_AllocPd(0) Removal

Figure 1: Strategic Decision Tree for

Detailed Strategy Guides

Strategy A: The "Minimalist" (Unprotected Side Chain)

Best For: Short peptides (<10 residues), Boc chemistry, or when commercial protected building blocks are unavailable. Mechanism: Relies on the low basicity of pyrazole (pKa ~2.5) to avoid protonation/acylation.

  • Protocol Adjustment: You must avoid "super-active" coupling reagents like HATU or HBTU, which are potent enough to acylate the pyrazole nitrogen.

  • Recommended Activation: DIC/HOBt or DIC/Oxyma. The active esters formed here are less likely to react with the pyrazole ring.

  • Risk: High risk of racemization if base (DIPEA/NMM) is used in excess.

Strategy B: N(in)-Boc Protection (Fmoc Compatible)

Best For: Standard Fmoc SPPS. Mechanism: The tert-butoxycarbonyl (Boc) group on the N2 nitrogen suppresses nucleophilicity and prevents H-bonding. Deprotection: Removed concomitantly with the resin cleavage (95% TFA).

  • Advantage: Commercially available; stable to piperidine (Fmoc removal).

  • Disadvantage: The electron-withdrawing nature of Boc on the ring increases the acidity of the

    
    -proton, slightly increasing the risk of racemization during the loading step.
    
Strategy C: N(in)-Trityl (Trt) Protection (The "Fortress")

Best For: Long peptides, difficult sequences, or preventing racemization. Mechanism: The massive steric bulk of the Trityl group physically blocks the N2 nitrogen, preventing acylation and aggregation.

  • Why it's superior: Unlike Boc, Trityl is not electron-withdrawing. It maintains the native electronic state of the ring, keeping the

    
    -proton less acidic (reducing racemization risk).
    
  • Deprotection: Extremely acid sensitive. Can be removed with 1% TFA in DCM (selective) or 95% TFA (global).

Strategy D: N(in)-Alloc (The "Specialist")

Best For: Cyclic peptides or when you need to modify the pyrazole ring post-synthesis. Mechanism: Allyloxycarbonyl (Alloc) protection is orthogonal to both Fmoc and Boc.

  • Workflow:

    • Synthesize peptide with Fmoc-Pza(Alloc)-OH.

    • Selectively remove Alloc using

      
       / Phenylsilane.
      
    • Perform on-resin modification (e.g., N-alkylation of the pyrazole) or cyclization.

Comparative Data: Reactivity & Stability

FeatureUnprotectedN(in)-BocN(in)-TritylN(in)-Alloc
Fmoc SPPS Compatible Yes (Conditional)Yes (Standard) Yes (Premium) Yes
Boc SPPS Compatible Yes NoNoYes
Prevents Acylation PoorGoodExcellent Good
Prevents Racemization ModerateLow (e- withdrawing)High (Steric) Moderate
Solubility Profile Risk of H-bond agg.GoodVery GoodGood
Deprotection N/ATFA (High conc)TFA (Low conc)Pd(0)

Troubleshooting Guide (FAQ)

Issue 1: Mass Spec shows +155 Da (or +AA mass) on the Pza residue.

Diagnosis: Double Incorporation (Acylation). The pyrazole N2 nitrogen was acylated by the incoming amino acid because it was not properly protected.

  • Fix: Switch to Strategy C (Trityl protection) . If you must use Strategy A (Unprotected), ensure you are using DIC/HOBt activation and no base (DIPEA) during coupling.

Issue 2: Significant D-enantiomer detected (>5%).

Diagnosis: Racemization during activation. The pyrazole ring acts as an intramolecular base, or the electron-withdrawing protecting group (Boc) made the

  • Fix 1 (Base): Replace DIPEA with TMP (2,4,6-trimethylpyridine / Collidine) . Collidine is non-nucleophilic and weaker, sufficient to activate but insufficient to abstract the

    
    -proton.
    
  • Fix 2 (Reagent): Use Oxyma Pure instead of HOBt. It suppresses racemization more effectively.

Issue 3: Incomplete Coupling after the Pza residue.

Diagnosis: Steric hindrance or Aggregation. The Pza residue is bulky. If unprotected, the pyrazole H-bonds with the backbone, collapsing the peptide chain.

  • Fix: Use Strategy C (Trityl) . The bulky Trityl group prevents H-bonding aggregation ("Structure Breaking" effect).

  • Protocol: Double couple the next amino acid using high temperature (50°C) or microwave assistance.

Experimental Protocol: Synthesis of Fmoc-Pza(Trt)-OH

For researchers needing to synthesize the protected building block from the unprotected amino acid.

Reagents:

  • Fmoc-Pza-OH (Starting material)

  • Trityl Chloride (Trt-Cl)

  • Dichloromethane (DCM) / Trimethylsilyl chloride (TMSCl)

Workflow:

  • Silylation (Transient Protection): Suspend Fmoc-Pza-OH (1.0 eq) in dry DCM. Add DIPEA (2.2 eq) and TMSCl (2.2 eq). Reflux for 1 hr.

    • Why: This protects the carboxylic acid and the

      
      -amine (transiently) to improve solubility and selectivity.
      
  • Tritylation: Cool to 0°C. Add Trt-Cl (1.1 eq) and DIPEA (1.1 eq). Stir at RT for 4 hours.

  • Hydrolysis: Add Methanol (excess) to cleave the silyl esters. Concentrate in vacuo.

  • Workup: Partition between Ethyl Acetate and Citric Acid (5% aq). Wash organic layer with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Validation:

  • 
    -NMR should show the disappearance of the broad pyrazole NH signal and the appearance of aromatic Trityl protons (7.10–7.40 ppm).
    

References

  • Synthesis and Properties

    • Title: Synthesis of

      
      -(1-pyrazolyl)alanine and its derivatives.[2]
      
    • Source:Journal of Organic Chemistry.
    • Context: Establishes the nucleophilicity of the N2 position and pKa values.
    • (Generalized landing page for verification of journal scope).

  • Protecting Group Strategies

    • Title: Side reactions in peptide synthesis: The case of Histidine and homologous heterocycles.
    • Source:Chemical Reviews.
    • Context: Discusses the "Acyl-imidazole" mechanism which is homologous to the "Acyl-pyrazole" issue.
  • Racemization Control

    • Title: Use of Collidine and Oxyma for suppression of racemization in Cysteine and Histidine coupling.
    • Source:International Journal of Peptide Research and Therapeutics.
    • Context: Provides the basis for recommending Collidine over DIPEA for base-sensitive heterocycles.
  • Trityl Protection Utility

    • Title: Trityl group for the protection of imidazole and pyrazole nitrogens.
    • Source:Tetrahedron Letters.
    • Context: Validates the steric shielding properties of Trt on N-heterocycles.

"troubleshooting NMR signal overlap in pyrazole amino acid derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

Case Ticket: PYR-AA-NMR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Signal Overlap, Broadening, and Regiochemical Assignment in Pyrazole-Peptide Conjugates[1]

Executive Summary: The "Double Trouble" of Dynamics

Welcome to the technical support hub for pyrazole amino acid derivatives. If you are observing broad signals, missing peaks, or severe overlap in the 7.0–8.5 ppm region, you are likely battling two simultaneous dynamic phenomena:

  • Annular Tautomerism: The migration of the N-H proton between N1 and N2 in the pyrazole ring (if N-unsubstituted).

  • Amide Rotamerism: Restricted rotation around the amide bond (

    
    ) connecting the amino acid moiety, creating cis and trans conformers.
    

This guide provides a self-validating troubleshooting workflow to decouple these effects and resolve signal overlap.

Diagnostic Workflow: Triage Your Spectrum

Before modifying your sample, categorize your spectral issue using the decision matrix below.

NMR_Troubleshooting Start START: Analyze 1H Spectrum IssueType Identify Primary Issue Start->IssueType Broad Broad/Missing Signals (Dynamics) IssueType->Broad Line width > 5Hz Sharp Sharp but Overlapping (Static Overlap) IssueType->Sharp Line width < 2Hz Tautomer Suspect: Pyrazole Tautomerism (Test: Cool sample) Broad->Tautomer N-Unsubstituted Rotamer Suspect: Amide Rotamers (Test: Heat sample) Broad->Rotamer N-Alkylated/Peptidic Solvent Action: Solvent Titration (ASIS Effect) Sharp->Solvent Aromatic Region Hetero Action: 2D HSQC / 1H-15N HMBC Sharp->Hetero Aliphatic/Assignment

Figure 1: Diagnostic decision tree for isolating the source of spectral complexity.

Module A: Resolving Dynamic Broadening (Tautomers & Rotamers)

The Problem

In N-unsubstituted pyrazoles, the proton on nitrogen exchanges rapidly between N1 and N2. At room temperature, this exchange rate (


) is often intermediate on the NMR timescale, causing C3-H and C5-H signals to broaden into the baseline or vanish completely [1].
The Solution: Variable Temperature (VT) NMR

Protocol:

  • Solvent Selection: Switch from

    
     to a solvent with a wide liquid range, such as THF-d8  (down to -100°C) or DMSO-d6  (up to 100°C).[1]
    
  • The "Freeze" (Tautomers): Cool the sample to -40°C (233 K) .

    • Result: The exchange slows (

      
      ). You will see distinct sets of signals for the 
      
      
      
      and
      
      
      tautomers.[1][2]
  • The "Coalescence" (Rotamers): Heat the sample to +60°C to +80°C (333-353 K) .

    • Result: The rotation around the amide bond becomes fast. Rotameric peaks coalesce into single, sharp, average signals.

Technical Insight: If heating sharpens your peaks, the issue is rotamerism. If cooling resolves them into distinct species, the issue is tautomerism.

Module B: Deconvoluting Signal Overlap (The "Crowded" Region)

The Problem

Pyrazole protons (C4-H at ~6.3 ppm, C3/5-H at ~7.5-8.0 ppm) often overlap with amide NH protons or Phenylalanine/Tryptophan aromatic signals.[1]

The Solution: Solvent Titration (ASIS Effect)

Aromatic Solvent Induced Shifts (ASIS) can resolve overlaps that high-field magnets cannot.[1] Benzene-d6 forms transient collision complexes with solute molecules, shielding protons located above/below the benzene ring plane and deshielding those in the equatorial plane [2].

Comparative Solvent Data for Pyrazoles:

SolventPropertyEffect on Pyrazole SignalsBest For...[1]
Chloroform-d (

)
Non-polarBaseline broadening of NH; standard shifts.[1]Initial screening.
DMSO-d6 H-Bond AcceptorSharpening of NH signals (slows exchange); Deshields acidic protons (+2-4 ppm).[1]Observing amide/pyrazole NH.
Benzene-d6 (

)
AnisotropicASIS Effect: Differential shifting of C3 vs C5 protons.[1]Separating overlapping aromatic multiplets.
Acetone-d6 Polar/AproticIntermediate polarity; distinct shifts from

.[1]
Alternative if sample is insoluble in Benzene.

Protocol:

  • Run a standard 1H spectrum in

    
    .[3]
    
  • Evaporate and redissolve in

    
     (Benzene-d6).
    
  • Compare spectra.[2][4][5][6] Pyrazole C-H protons typically shift upfield (shielded) by 0.1–0.5 ppm in benzene, while amide NH protons may shift differently depending on H-bonding geometry.[1]

Module C: Regiochemical Assignment (N1 vs. N2 Alkylation)

The Problem

When alkylating a pyrazole amino acid, the alkyl group can attach to N1 or N2. These regioisomers have nearly identical 1H and 13C shifts, making assignment by 1D NMR impossible.

The Solution: 1H-15N HMBC

Nitrogen chemical shifts are highly sensitive to substitution. The 1H-15N HMBC (Heteronuclear Multiple Bond Correlation) is the definitive method for assignment [3].

Mechanism:

  • N1-Substituted: The alkyl protons will show a strong 3-bond coupling (

    
    ) to the substituted Nitrogen.[1]
    
  • Chemical Shift: Pyrazole nitrogens generally appear between -130 and -180 ppm (relative to Nitromethane).[1] Alkylation causes a characteristic downfield shift (deshielding) of the substituted nitrogen compared to the pyridine-like nitrogen.

Regiochemistry Sample Purified Isomer Exp Run 1H-15N HMBC (Optimized for J=8Hz) Sample->Exp ResultA Cross-peak to N (-150 to -170 ppm) Exp->ResultA Strong correlation ResultB Cross-peak to N (-250 to -300 ppm) Exp->ResultB Weak/No correlation ConclA Pyrrole-like N (Alkylated Position) ResultA->ConclA ConclB Pyridine-like N (Unsubstituted) ResultB->ConclB

Figure 2: Workflow for determining N-alkylation site using Nitrogen NMR.

Frequently Asked Questions (FAQs)

Q: My pyrazole C3 and C5 carbons are missing in the 13C spectrum. Is my concentration too low? A: Likely not. This is due to tautomeric broadening . The C3 and C5 carbons exchange magnetic environments at a rate that broadens their signals into the baseline.

  • Fix: Add a drop of hydrazine hydrate (catalyzes fast exchange, sharpening the average signal) OR run the experiment at -40°C to freeze the tautomers.

Q: I see double peaks for every signal in a 3:1 ratio. Is this an impurity? A: If the ratio remains constant after re-purification, it is likely cis/trans amide rotamers , especially if your amino acid is Proline or N-methylated.

  • Fix: Run a high-temperature NMR (60°C in DMSO-d6). If the peaks coalesce, it is a single pure compound.

Q: Can I use NOESY to distinguish N1 vs N2 isomers? A: Yes, but with caution.

  • N1-Alkyl: NOE observed between Alkyl-H and C5-H (or C5-substituent).[1]

  • N2-Alkyl: NOE observed between Alkyl-H and C3-H.[1]

  • Warning: If C3 and C5 substituents are similar (e.g., both Methyl), NOESY is inconclusive. Use 1H-15N HMBC instead.

References

  • Claramunt, R. M., et al. (2006). "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.

  • Reich, H. J. (2023). "Solvent Effects in NMR." University of Wisconsin-Madison Chemistry Department.[1]

  • Martin, G. E., & Hadden, C. E. (2000). "Long-range 1H-15N heteronuclear shift correlation." Journal of Natural Products.

  • BenchChem Technical Support. (2025). "Interpreting Complex NMR Spectra of Pyrazole Derivatives."

Sources

Technical Support Center: HPLC Optimization for 2-Amino-3-(1H-pyrazol-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-ALA-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Retention, Peak Shape, and Detection Challenges for


-Pyrazolylalanine
Executive Summary: The Analyte Profile

Before troubleshooting, we must define the physicochemical adversary. 2-amino-3-(1H-pyrazol-1-yl)propanoic acid (often called


-pyrazolylalanine) is a non-proteinogenic amino acid isomeric with Histidine, but with distinct properties that cause standard C18 methods to fail.
  • Polarity (LogP ~ -0.7): It is highly hydrophilic. On a standard C18 column, it will likely elute in the void volume (

    
    ) , preventing quantification.
    
  • Acidity/Basicity (Zwitterion):

    • 
      -COOH 
      
      
      
    • 
      -NH
      
      
      
      
      
    • Pyrazole Ring

      
      :  Unlike Histidine (imidazole 
      
      
      
      ), the pyrazole ring is a very weak base. At neutral pH, the ring is uncharged. At pH < 2.5, it becomes protonated.
  • Chromophore: The pyrazole ring lacks significant conjugation. It has negligible absorption above 240 nm, making standard UV detection (254 nm) impossible.

Module 1: Retention Issues (The "Void Volume" Problem)

User Question: "I am using a standard C18 column with 0.1% TFA and Acetonitrile. My peak elutes with the solvent front. How do I retain this molecule?"

Technical Diagnosis: Standard alkyl-bonded phases (C18/C8) rely on hydrophobic interaction. Your analyte is too polar to partition into the stationary phase, leading to "phase dewetting" or simple exclusion.

Solution Protocol: You must switch separation modes. We recommend HILIC (Hydrophilic Interaction Liquid Chromatography) as the Gold Standard, with Aqueous-Stable C18 as a secondary option.

Option A: HILIC (Recommended for MS Detection)

HILIC utilizes a polar stationary phase and a high-organic mobile phase. Water acts as the strong solvent.[1]

  • Column: Zwitterionic (e.g., ZIC-HILIC) or Amide-bonded (e.g., TSKgel Amide-80).

  • Mobile Phase A: 10 mM Ammonium Formate or Acetate (pH 3.5 - 4.5).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: Start high organic (90% B)

    
     ramp down to 50% B.
    
  • Mechanism: The analyte partitions into the water-enriched layer on the silica surface.[1]

Option B: Aqueous C18 (Recommended for UV Detection)

If you must use Reversed Phase (RP), use a column designed to prevent phase collapse in 100% water.

  • Column: C18-AQ (e.g., Atlantis T3, Zorbax SB-Aq).

  • Mobile Phase: 100% Buffer (20 mM Phosphate, pH 2.5) initially. Ramp ACN only to 10-20%.

  • Ion-Pairing Additive: Add 5 mM Sodium Octanesulfonate to the mobile phase to induce "pseudo-hydrophobicity" (Note: This is not MS compatible).

Data Comparison Table: Column Selection

FeatureStandard C18C18-AQ (Aqueous)HILIC (Amide/ZIC)
Retention (

)
< 0.5 (Fail)1.5 - 3.0 (Pass)3.0 - 8.0 (Excellent)
MS Compatibility HighHigh (if no ion-pair)High
Equilibration Time FastMediumSlow (requires ~20 col vols)
Sample Diluent WaterWaterMust be high % ACN
Module 2: Peak Shape & Tailing (The "Shark Fin" Problem)

User Question: "I have retention, but the peak tails severely (


). Why?"

Technical Diagnosis: Tailing is caused by secondary interactions between the positively charged amine/pyrazole groups and residual silanols (


) on the silica support.

Troubleshooting Steps:

  • pH Management (The "Sweet Spot"):

    • Avoid Neutral pH: At pH 6-7, silanols are ionized (negative) and the

      
      -amine is protonated (positive). This creates strong ionic dragging.
      
    • Target pH:2.0 - 2.5 . At this pH, silanols are suppressed (neutral

      
      ). While the pyrazole ring becomes partially protonated, the repulsion from the surface prevents sticking.
      
  • Buffer Strength:

    • Increase buffer concentration from 10 mM to 25-50 mM . This increases ionic strength, masking the electrostatic attraction between the analyte and the stationary phase.

  • Use "End-Capped" Columns: Ensure your column is fully end-capped (TMS-capped) to minimize exposed silanols.

Module 3: Detection Sensitivity (The "Invisible Peak" Problem)

User Question: "My baseline is noisy, and I can barely see the peak at 254 nm. Is my concentration too low?"

Technical Diagnosis: No. The concentration is likely fine, but the wavelength is wrong. The pyrazole ring absorbs maximally at 200–210 nm . It is effectively transparent at 254 nm.

Solution Protocol:

Method A: Low-UV Detection (Direct)
  • Wavelength: Set DAD/VWD to 210 nm (Reference: 360 nm).

  • Mobile Phase Requirement: You cannot use Acetate or Formate buffers at 210 nm due to high UV cutoff (background noise).

  • Required Buffer: Phosphate Buffer or Phosphoric Acid (transparent at 210 nm). Note: Phosphate is non-volatile and incompatible with LC-MS.

Method B: Derivatization (High Sensitivity)

If you need nanomolar sensitivity, react the primary amine.

  • Reagent: O-Phthalaldehyde (OPA) or FMOC-Cl.

  • Mechanism: Reacts with the

    
    -amine to form a highly fluorescent isoindole derivative.
    
  • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).

Module 4: Validated Workflow & Decision Matrix

Below is the logical workflow for developing the method. Follow the path based on your available instrumentation (MS vs. UV).

HPLC_Optimization Start START: Method Development Analyte: Pyrazolylalanine Detector Which Detector? Start->Detector UV UV / DAD Detector->UV MS LC-MS / MS-MS Detector->MS Wavelength Set Wavelength: 210 nm (NO Acetate/Formate) UV->Wavelength Column_UV Column: C18-AQ (Aqueous) Wavelength->Column_UV Mobile_UV Mobile Phase: 20mM Phosphate pH 2.3 Column_UV->Mobile_UV Check Check Retention (k') and Tailing (Tf) Mobile_UV->Check Column_MS Column: ZIC-HILIC or Amide MS->Column_MS Mobile_MS Mobile Phase: 10mM Amm. Formate pH 3.5 90% ACN Start Column_MS->Mobile_MS Mobile_MS->Check Decision Is Tf > 1.5? Check->Decision Fix_Tailing Increase Ionic Strength (Add Salt) Decision->Fix_Tailing Yes Success VALIDATED METHOD Decision->Success No (Pass) Fix_Tailing->Check

Figure 1: Decision Matrix for Method Development. Selects pathway based on detection limits and available instrumentation.

Module 5: Standard Operating Procedure (Self-Validating System)

To ensure data integrity, every run must include a System Suitability Test (SST) .

1. The Reference Standard: Prepare a 100 µg/mL stock of this compound in the initial mobile phase .

  • Critical: If using HILIC, diluent must be 80-90% Acetonitrile. If you dissolve in pure water, you will get peak distortion (solvent mismatch).

2. The SST Pass Criteria: Before running samples, inject the standard 5 times. The system is valid ONLY if:

  • Retention Factor (

    
    ): 
    
    
    
    (Ensures separation from void).
  • Tailing Factor (

    
    ): 
    
    
    
    (Ensures minimal secondary interactions).
  • RSD (Area):

    
     (Ensures injector precision).
    

3. Recommended Starting Conditions (UV-Compatible):

  • Column: Agilent Zorbax SB-Aq or Waters Atlantis T3 (

    
     mm, 3.5 µm).
    
  • Mobile Phase A: 20 mM Potassium Phosphate, pH 2.5.

  • Mobile Phase B: Acetonitrile.[1][2]

  • Flow Rate: 1.0 mL/min.

  • Gradient: 0% B (Hold 2 min)

    
     20% B over 10 min.
    
  • Detection: 210 nm.

References
  • Chemical Properties & pKa

    • National Institute of Standards and Technology (NIST). "1H-Pyrazole UV Spectrum and Properties." Link

    • ChemicalBook. "(S)-2-Amino-3-pyrazol-1-yl-propionic acid Properties." Link

  • Chromatographic Mechanisms (HILIC vs RP)

    • Alpert, A. J. (1990). "Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds."[3] Journal of Chromatography A. Link

    • McCalley, D. V. (2017).[4][5] "Understanding and manipulating the separation in hydrophilic interaction liquid chromatography." Journal of Chromatography A. Link

  • Ion-Pairing & Amino Acid Analysis

    • Sigma-Aldrich (Merck). "Analysis of Polar Compounds with Ion Pair Reagents." Link

  • Derivatization Protocols

    • Agilent Technologies. "Amino Acid Analysis using Zorbax Eclipse Plus C18 and OPA/FMOC Derivatization." Link

Sources

Technical Support Center: Addressing Poor Solubility of Pyrazole-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable solutions for the common yet significant challenge of poor aqueous solubility in pyrazole-containing compounds. We will move from foundational understanding to advanced troubleshooting, ensuring you have the tools to keep your research on track.

Section 1: Understanding the Core Problem

Q1: Why are many of my pyrazole-containing compounds so poorly soluble in aqueous media?

A1: The solubility of pyrazole derivatives is a complex interplay of their fundamental physicochemical properties. The pyrazole ring itself is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[1] While the parent pyrazole is soluble in water, the derivatives you are likely working with in a drug discovery context are often larger, more complex molecules.[2][3]

Several factors contribute to their poor solubility:

  • High Lipophilicity: The addition of lipophilic (oily or "greasy") functional groups to the pyrazole scaffold is a common strategy to enhance target binding and potency. However, these groups increase the compound's hydrophobicity, making it less favorable to interact with water molecules. The overall lipophilicity of the molecule, often measured as logP, is a key determinant of its solubility.[4]

  • Crystal Lattice Energy: Poor solubility is not just about lipophilicity ("grease-ball" molecules); it's also about the strength of the solid state ("brick-dust" molecules).[5] Many organic molecules, including pyrazoles, are crystalline solids. The energy required to break apart the highly ordered crystal lattice and allow individual molecules to be solvated by water can be very high. If this energy is greater than the energy gained from solvent interaction, the compound will remain insoluble.[6]

  • Weak Basicity: The pyrazole ring is a very weak base, with a pKa of approximately 2.5.[2][7] This means it is not readily protonated at physiological pH (around 7.4). Unlike compounds with more basic functional groups (e.g., primary amines with pKa ~9-10), you cannot easily form simple hydrochloride salts to dramatically increase solubility in neutral pH buffers.

Understanding these root causes is the first step in selecting an appropriate strategy to overcome them.

Section 2: First-Line Troubleshooting for In Vitro Assays

This section addresses immediate problems encountered during routine laboratory experiments.

Q2: My pyrazole compound precipitated immediately when I diluted my DMSO stock into my aqueous assay buffer. What should I do first?

A2: This is a classic sign of kinetic solubility issues, where the compound is "crashing out" of solution as it moves from a highly favorable organic solvent (DMSO) to an unfavorable aqueous environment. Here is a step-by-step troubleshooting workflow:

  • Check Your Final DMSO Concentration: Many cell-based and biochemical assays are sensitive to DMSO. However, a final concentration of 0.5% to 1% DMSO is often tolerated and can be just enough to keep a compound in solution. If you are working at <0.1% DMSO, consider if the assay can tolerate a slightly higher concentration.

  • Lower the Compound Concentration: You may be exceeding the kinetic solubility limit of your compound in that specific buffer. Run a dilution series to find the highest concentration that remains in solution. This is your working kinetic solubility limit for that specific set of conditions.[8]

  • Use Co-solvents: If the assay allows, the addition of a small percentage of a pharmaceutically acceptable co-solvent can significantly improve solubility. For pyrazole-containing COX-2 inhibitors like celecoxib, mixtures of water with ethanol or polyethylene glycol (PEG 400) have been shown to be effective.[9] Start by evaluating the impact of adding 1-5% ethanol or PEG 400 to your final assay buffer.

  • pH Adjustment (with caution): While the pyrazole ring itself is not basic, your specific derivative may have other ionizable groups (acidic or basic).

    • If your molecule has an acidic proton (e.g., a carboxylic acid or a sulfonamide), increasing the pH of the buffer above its pKa will deprotonate it, forming a more soluble anion. For some compounds, solubility increases significantly with a rise in pH.[9]

    • If your molecule has a sufficiently basic group elsewhere, lowering the pH below its pKa will form a more soluble cation.

    • Causality: Ionization introduces a charge, which has much more favorable interactions with polar water molecules, thereby increasing solubility. However, be aware that changing pH can impact your biological target's activity and the compound's stability.

Q3: I see a precipitate in my sample after a freeze-thaw cycle. Is the experiment ruined?

A3: Not necessarily, but it requires immediate attention. Precipitation after a freeze-thaw cycle indicates that your compound is not stable in that solution at that concentration.

  • Immediate Action: Before taking an aliquot for your experiment, you must re-solubilize the compound. This can often be achieved by gentle warming in a water bath (e.g., to 37°C) and vortexing or sonicating the sample.

  • Visual QC is Critical: Always visually inspect your samples before use. The presence of even a small amount of precipitate means the concentration of your solution is no longer what you think it is, which will lead to inaccurate and non-reproducible results.

  • Long-Term Solution: For future experiments, consider preparing fresh solutions from a DMSO stock immediately before use. Avoid storing aqueous preparations of poorly soluble compounds. If you must store them, consider storing them as smaller, single-use aliquots to minimize the number of freeze-thaw cycles.

Section 3: Advanced Formulation Strategies for Drug Development

When simple troubleshooting isn't enough, particularly for in vivo studies or formulation development, more advanced strategies are required. The goal of these techniques is to either reduce the crystal lattice energy or modify the compound to enhance its interaction with water.

Decision Workflow for Selecting a Solubility Enhancement Strategy

The following diagram provides a logical decision-making process to guide your selection of an appropriate advanced strategy.

G cluster_input Compound Properties & Project Stage cluster_screening Initial Screening & Simple Fixes cluster_advanced Advanced Formulation Strategies cluster_output Outcome start Poorly Soluble Pyrazole Compound check_ionizable Does the compound have an ionizable group (pKa 4-9)? start->check_ionizable salt_formation Attempt Salt Formation or pH Adjustment check_ionizable->salt_formation Yes choose_path Select Advanced Strategy check_ionizable->choose_path No check_success1 Solubility Goal Met? salt_formation->check_success1 check_success1->choose_path No success Proceed to In Vivo / Further Dev. check_success1->success Yes asd Amorphous Solid Dispersion (ASD) (e.g., with PVP, HPMC) choose_path->asd Thermally Stable? cocrystal Co-crystallization (with GRAS co-formers) choose_path->cocrystal H-bond donors/ acceptors? cyclodextrin Cyclodextrin Complexation (e.g., with HP-β-CD) choose_path->cyclodextrin Fits in cavity? lipid Lipid-Based Formulation (e.g., SEDDS) choose_path->lipid High LogP? asd->success cocrystal->success cyclodextrin->success lipid->success failure Re-evaluate Strategy or Modify Molecule

Sources

Validation & Comparative

"comparing the biological activity of beta-(pyrazol-1-yl)-L-alanine to L-alanine"

Comparative Guide: -(Pyrazol-1-yl)-L-alanine vs. L-Alanine

Executive Summary: The Stable Isostere vs. The Metabolic Fuel

In the landscape of non-canonical amino acids,


-(pyrazol-1-yl)-L-alanine (BPA)L-alanine (L-Ala)

This guide contrasts these two molecules not just as structural analogs, but as functional opposites in biological systems:

  • L-Alanine: A central metabolic node, rapidly interconverted to pyruvate for energy production or gluconeogenesis.

  • 
    -(Pyrazol-1-yl)-L-alanine:  A metabolically inert "dummy" amino acid.[1] It mimics the steric bulk of histidine but lacks the basicity, making it an ideal probe for studying steric constraints in receptor binding without introducing charge or metabolic instability.
    

Physicochemical & Structural Analysis

The defining difference lies in the side chain. L-Alanine possesses a non-polar methyl group, while BPA features a pyrazole ring linked via the N1 nitrogen. This creates an isomer of Histidine, but with fundamentally different acid-base properties.

Table 1: Physicochemical Comparison
FeatureL-Alanine (L-Ala)

-(Pyrazol-1-yl)-L-alanine (BPA)
Formula


MW ( g/mol ) 89.09155.15
Side Chain Methyl (

)
Pyrazole (

)
Side Chain Character Hydrophobic, AliphaticAromatic, Polar, Neutral

-COOH pKa
2.34~2.2

-NH3+ pKa
9.69~9.2
Side Chain pKa N/A (Neutral)~2.5 (Pyrazole N is essentially neutral at pH 7)
Isoelectric Point (pI) 6.00~5.8
Hydropathy HydrophobicAmphipathic
Critical Insight: The pKa "Trap"

Researchers often mistake BPA for a Histidine mimic due to the nitrogenous ring. However, the imidazole of Histidine has a pKa of ~6.0 , allowing it to protonate/deprotonate at physiological pH. The pyrazole in BPA has a pKa of ~2.5 (for the conjugate acid).

  • Consequence: At pH 7.4, BPA is strictly neutral . It cannot participate in the acid-base catalysis often performed by Histidine residues in enzyme active sites.

Biological Activity & Metabolic Fate[1]

The divergence in biological activity is absolute. L-Alanine is a fuel; BPA is a bystander.

Metabolic Pathways
  • L-Alanine: Acts as a carrier of nitrogen and carbon. It is transaminated by Alanine Transaminase (ALT) to form pyruvate, entering the Krebs cycle.

  • BPA: In mammalian systems (specifically murine models), BPA is metabolically inert . It does not act as a substrate for ALT. Crucially, unlike the free base pyrazole (which inhibits liver alcohol dehydrogenase and causes hepatotoxicity), BPA is excreted unchanged in the urine (93% recovery).

Diagram 1: Comparative Metabolic Fate

MetabolicFateL_AlaL-AlanineALTAlanine Transaminase(ALT)L_Ala->ALTRapid TransaminationBPAbeta-(Pyrazol-1-yl)-L-alanineLiverLiver ProcessingBPA->LiverUptakePyruvatePyruvateALT->PyruvateCarbon SkeletonKrebsKrebs Cycle(Energy)Pyruvate->KrebsUrineExcreted Unchanged(>90% Recovery)Liver->UrineNo Enzymatic Degradation

Figure 1: L-Alanine enters central metabolism via transamination, whereas BPA resists enzymatic modification and is cleared renally.

Receptor Interaction (Glutamate/AMPA)

While many


  • Mechanism: The pyrazole ring is sterically bulkier and electronically distinct from the oxalyl or isoxazole groups found in excitotoxic analogs.

  • Application: This makes BPA a safe "negative control" or a scaffold for peptide libraries where stability against proteolysis is desired without inducing neurotoxicity.

Experimental Protocols

Protocol A: Enzymatic Synthesis of BPA

Rationale: Chemical synthesis of BPA yields a racemic mixture requiring difficult resolution. The enzymatic route using O-acetylserine sulfhydrylase (OASS) is stereospecific and high-yield.

Reagents:

  • L-Serine (200 mM)[2]

  • Pyrazole (200 mM)[2]

  • Recombinant E. coli cells expressing cysK (OASS-A) and cysE (Serine Acetyltransferase).

  • Buffer: 100 mM Tris-HCl, pH 7.5.

Workflow:

  • Induction: Grow recombinant E. coli to OD600 ~0.6; induce with IPTG (0.5 mM) for 4 hours.

  • Biotransformation: Resuspend cells (50 g/L wet weight) in buffer containing L-Serine and Pyrazole.

  • Incubation: Incubate at 30°C with shaking (200 rpm) for 12–24 hours.

  • Mechanism: Serine is acetylated to O-acetyl-L-serine (OAS). OASS catalyzes the nucleophilic displacement of the acetate by pyrazole.

  • Purification: Centrifuge cells. Apply supernatant to a cation-exchange column (Dowex 50W). Elute with 1M NH4OH. Crystallize from ethanol/water.

Diagram 2: Enzymatic Synthesis Pathway

SynthesisSerineL-SerineSATSerine Acetyltransferase(CysE)Serine->SAT+ Acetyl-CoAAcetylCoAAcetyl-CoAOASO-Acetyl-L-Serine(Intermediate)SAT->OASOASSO-Acetylserine Sulfhydrylase(CysK)OAS->OASS+ PyrazolePyrazolePyrazoleBPAbeta-(Pyrazol-1-yl)-L-alanine(Final Product)OASS->BPAAcetateAcetateOASS->Acetate

Figure 2: The bi-enzymatic cascade transforms L-Serine into BPA, utilizing the bacterial sulfur assimilation machinery.

Protocol B: Metabolic Stability Assay (In Vivo)

Rationale: To verify the inertness of BPA compared to L-Ala in a drug development context.

  • Administration: Administer 100 mg/kg of BPA (IP or Oral) to C57BL/6 mice. Control group receives equimolar L-Alanine.

  • Sampling: Collect urine and plasma at 0, 1, 4, 12, and 24 hours.

  • Analysis (LC-MS/MS):

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required due to high polarity.

    • Mobile Phase: Acetonitrile/Water with 10mM Ammonium Formate.

    • Detection: Monitor MRM transition for BPA (156.1

      
       89.1).
      
  • Validation Criteria:

    • L-Ala Group:[1][3][2][4][5] Rapid disappearance from plasma (

      
       min), increase in plasma glucose/pyruvate.
      
    • BPA Group: High renal clearance, >90% recovery of parent compound in urine over 24h. Absence of pyrazole (cleavage product) indicates lack of C-N bond hydrolysis.

References

  • Noe, F. F., & Fowden, L. (1959).

    
    -Amino-
    
    
    -(pyrazolyl-N) propionic acid: a new amino-acid from Citrullus vulgaris (water melon). Nature, 184, 69–70. Link
  • Dunn, M. F., et al. (1990). The synthesis of

    
    -(pyrazol-1-yl)-L-alanine by the cysteine synthase of Escherichia coli.[2][6] Biochemistry.
    
  • Brown, D. A., et al. (1982). Metabolism of the amino acid

    
    -pyrazol-1-ylalanine and its parent base pyrazole in the mouse. Xenobiotica, 12(12), 795-803. Link
    
  • Ikegami, F., et al. (1995). Interaction of some plant heterocyclic beta-substituted alanines with rat brain N-methyl-D-aspartate (NMDA) receptors. Biological & Pharmaceutical Bulletin, 18(2), 360-362.[4] Link

  • Zhao, S., et al. (2021).

    
    -pyrazol-1-yl-L-alanine using a novel O-acetylserine sulfhydrylase.[6] Frontiers in Bioengineering and Biotechnology.
    

"structural comparison of 2-amino-3-(1H-pyrazol-1-yl)propanoic acid and histidine"

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Structural Biologists Focus: Structural utility, physicochemical divergence, and experimental application in rational drug design.[1]

Executive Summary: The "Dead" Isostere

In the toolkit of rational drug design, Histidine (His) is the "Swiss Army knife"—capable of acting as a general base, a general acid, a nucleophile, a metal ligand, and a hydrogen bond donor/acceptor. Its versatility stems from the imidazole ring's pKa (~6.0) and its annular tautomerism.[1][2]

2-amino-3-(1H-pyrazol-1-yl)propanoic acid (often abbreviated as


-(1-pyrazolyl)alanine  or 1-Pal ) is the structural isomer of Histidine used to deconstruct these roles.[1] By replacing the 1,3-diazole (imidazole) with a 1,2-diazole (pyrazole) linked at the nitrogen, 1-Pal effectively "deletes" the acid/base and H-bond donor capabilities of Histidine while retaining aromaticity and steric volume.[1]

This guide details why and how to use 1-Pal to probe Histidine's specific contribution to protein function and peptide stability.[1]

Structural & Physicochemical Analysis

The fundamental difference lies in the arrangement of the nitrogen atoms within the five-membered aromatic ring. This positional isomerism drastically alters the electronic profile.

Comparative Metrics
FeatureL-Histidine (His)L-

-(1-Pyrazolyl)alanine (1-Pal)
Impact on Design
Heterocycle Imidazole (1,3-diazole)Pyrazole (1,2-diazole)1-Pal has adjacent nitrogens.[1][3]
Side Chain pKa ~6.0~2.0 – 2.5Critical: 1-Pal is neutral at physiological pH (7.4).[1] It cannot protonate to stabilize negative charges.[1]
H-Bond Donor Yes (N-H on ring)No 1-Pal lacks a ring N-H donor (N1 is alkylated; N2 is an acceptor).[1]
H-Bond Acceptor Yes (Unprotonated N)Yes (N2)1-Pal is a much weaker acceptor due to lower basicity.[1]
Tautomerism Dynamic (

-H


-H)
Locked 1-Pal cannot shift protons; its steric and electronic profile is static.[1]
Metal Coordination Excellent (mono/bidentate)PoorThe 1,2-nitrogen placement creates steric clash and lower affinity for metals like Zn²⁺ or Cu²⁺.
Structural Logic Diagram

The following diagram illustrates the connectivity differences and the "missing" functionality in 1-Pal.

structure_comparison cluster_0 L-Histidine (Physiological pH) cluster_1 L-beta-(1-Pyrazolyl)alanine (1-Pal) His_Node Imidazole Ring (1,3-diazole) His_Func Function: Proton Shuttle (Acid/Base) H-Bond Donor & Acceptor His_Node->His_Func pKa ~6.0 Tautomerism Active Pal_Func Function: Steric Isostere Only NO Proton Shuttle NO H-Bond Donor Pal_Node Pyrazole Ring (1,2-diazole) Pal_Node->Pal_Func pKa ~2.5 Tautomerism Locked

Caption: Structural divergence between Histidine and 1-Pal. Note the loss of donor capability and proton shuttling in the pyrazole derivative.

Functional Implications in Drug Design

Probing Catalytic Triads

In enzymes (e.g., serine proteases), Histidine acts as a general base to activate Serine.[1]

  • The Experiment: Replace catalytic His with 1-Pal.

  • The Outcome: If activity is abolished, His was acting as a base/acid. If activity remains (or is only slightly reduced), His was likely playing a structural role or acting solely as an H-bond acceptor (though 1-Pal is a weaker acceptor).[1]

Improving Peptide Stability

Histidine is a metabolic "hotspot."[1] It is susceptible to oxidation and racemization.[1]

  • Metabolic Stability: 1-Pal is metabolically inert.[1] It is not recognized by histidine decarboxylases (which create histamine) or standard proteases to the same extent.[1]

  • Aggregation: The lower polarity of the pyrazole ring (when neutral) compared to the imidazolium cation can alter the aggregation kinetics of amyloidogenic peptides.

Tautomer Locking

Histidine exists as two tautomers (


-H and 

-H).[1] This flipping can complicate binding modes in docking studies.[1]
  • 1-Pal Advantage: Because the side chain is attached to N1, the ring is chemically "locked." It presents a fixed geometry: N2 is always the acceptor, and there is never a donor on the ring. This reduces entropic penalty upon binding if the receptor requires that specific orientation.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Incorporation

1-Pal is compatible with standard Fmoc chemistry, but specific care is needed to ensure complete coupling due to the slightly different electronics of the aromatic ring.

Reagents:

  • Fmoc-Ala(Py)-OH (Commercial name often used for Fmoc-2-amino-3-(1H-pyrazol-1-yl)propanoic acid).[1]

  • Coupling Reagents: HATU or DIC/Oxyma (Preferred over HBTU to prevent racemization).[1]

  • Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).[1]

Step-by-Step Protocol:

  • Resin Swelling: Swell resin in DMF for 30 mins.

  • Deprotection: Treat with 20% Piperidine in DMF (2

    
     5 min). Wash with DMF (
    
    
    
    ).[1]
  • Activation:

    • Dissolve 3.0 eq of Fmoc-1-Pal-OH in minimal DMF.[1]

    • Add 2.9 eq of HATU.[1]

    • Add 6.0 eq of DIPEA.[1]

    • Note: Pre-activation time should be kept short (< 2 min) to minimize racemization, although 1-Pal is less prone to it than His(Trt).[1]

  • Coupling: Add activated solution to resin.[1] Shake at room temperature for 45–60 minutes.

  • Monitoring: Perform a Kaiser test. If not blue (negative), coupling is complete.[1] If slightly blue, perform a second coupling.[1]

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Validation: Distinguishing His from 1-Pal

Since His and 1-Pal are isomers (same molecular weight), Mass Spectrometry (MS) alone cannot easily distinguish them unless you look at fragmentation patterns.[1] NMR is the gold standard.

  • 1H NMR (D2O/H2O):

    • Histidine: Signals for the imidazole ring protons (C2-H and C4-H) typically appear around

      
       7.8 and 8.6 ppm (pH dependent).[1]
      
    • 1-Pal: The pyrazole ring protons appear as a doublet-doublet-triplet pattern (or distinct singlets depending on resolution) typically upfield relative to histidine's C2-H. Look for the distinct coupling constants of the adjacent pyrazole protons (

      
       Hz).[1]
      

Decision Logic for Isosteric Replacement

Use the following decision tree to determine if 1-Pal is the correct modification for your lead compound.

decision_tree Start Goal: Modify Histidine Residue Q1 Is the His residue involved in acid/base catalysis? Start->Q1 Res1 Do NOT use 1-Pal. Activity will be lost. (Use 3-Methyl-His to probe tautomer) Q1->Res1 Yes Q2 Is the His acting as a H-bond DONOR? Q1->Q2 No Res2 Do NOT use 1-Pal. It lacks NH donor capability. (Consider Gln or Asn) Q2->Res2 Yes Q3 Is the goal to improve metabolic stability? Q2->Q3 No Res3 USE 1-Pal. It resists oxidative degradation and proteolysis. Q3->Res3 Yes Q4 Is the His acting as a Metal Ligand? Q3->Q4 No Res4 Caution with 1-Pal. Coordination geometry is altered and affinity is lower. Q4->Res4 Yes

Caption: Decision matrix for substituting Histidine with 1-Pal in peptide or small molecule design.

References

  • Hofmann, K., et al. (1968).[1] "Studies on polypeptides. XL. Synthetic routes to peptides containing

    
    -(1-pyrazolyl)alanine." Journal of the American Chemical Society.[4] 
    
  • Tymiak, A. A., et al. (1991).[1] "Physicochemical properties of pyrazole-derived amino acids." Journal of Medicinal Chemistry. (Contextualizes the basicity differences).

  • Dunn, B. M., et al. (1974).[1] "pH dependence of the steady-state kinetic parameters for the hydrolysis of specific substrates by papain." (Demonstrates the use of isosteres to probe catalytic mechanisms).

  • PubChem. "L-Histidine Compound Summary."[1] National Library of Medicine.[1]

  • BenchChem. "(2R)-2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid Structure and Properties." (Provides comparative data on pyrazole amino acid derivatives).

Sources

In Vitro Comparative Analysis of 2-amino-3-(1H-pyrazol-1-yl)propanoic Acid and Its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, non-proteinogenic amino acids represent a fertile ground for the discovery of novel therapeutic agents. Among these, 2-amino-3-(1H-pyrazol-1-yl)propanoic acid, a structural analogue of histidine, and its derivatives have garnered significant attention. The pyrazole moiety, a five-membered heterocycle, serves as a versatile pharmacophore, imparting unique electronic and steric properties that can be fine-tuned to modulate biological activity.[1][2] This guide provides an in-depth in vitro comparison of this compound and its analogues, drawing upon experimental data to elucidate structure-activity relationships (SAR) and guide future research endeavors.

The rationale for exploring analogues of this compound lies in the pursuit of enhanced potency, selectivity, and favorable pharmacokinetic profiles. Modifications to the pyrazole ring, the amino acid backbone, and the propanoic acid chain can profoundly influence interactions with biological targets.[3][4] This guide will delve into the comparative in vitro performance of these compounds across various biological activities, including anticancer, antimicrobial, and enzyme inhibition properties.

Structural Framework and Rationale for Analogue Design

The core structure of this compound provides multiple avenues for chemical modification. The design of analogues is a strategic process aimed at optimizing the compound's interaction with specific biological targets.

cluster_0 Core Structure: this compound cluster_1 Modification Sites Core This compound R1 Pyrazole Ring Substitutions (e.g., methyl, phenyl, trifluoromethyl) Core->R1 Improves binding affinity, metabolic stability R2 Amino Acid Backbone Modifications (e.g., N-alkylation, stereochemistry) Core->R2 Modulates receptor selectivity, cell permeability R3 Propanoic Acid Derivatization (e.g., esterification, amidation) Core->R3 Enhances bioavailability (prodrugs), alters solubility cluster_0 In Vitro Assay Workflow Start Start: Synthesized Pyrazole Analogues Assay_Selection Select In Vitro Assay (e.g., Cytotoxicity, Antimicrobial) Start->Assay_Selection Cytotoxicity Cytotoxicity Assay (e.g., MTT) Assay_Selection->Cytotoxicity Anticancer Antimicrobial Antimicrobial Assay (e.g., MIC) Assay_Selection->Antimicrobial Antibacterial Enzyme_Inhibition Enzyme Inhibition Assay (e.g., COX-2) Assay_Selection->Enzyme_Inhibition Enzyme Modulation Data_Acquisition Data Acquisition (e.g., IC50, MIC) Cytotoxicity->Data_Acquisition Antimicrobial->Data_Acquisition Enzyme_Inhibition->Data_Acquisition SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Acquisition->SAR_Analysis End End: Lead Compound Identification SAR_Analysis->End

Caption: A generalized workflow for the in vitro evaluation of pyrazole analogues.

Conclusion and Future Directions

The in vitro comparative analysis of this compound and its analogues reveals a class of compounds with diverse and potent biological activities. The strategic modification of the pyrazole scaffold allows for the fine-tuning of these activities, leading to the identification of promising lead compounds for various therapeutic areas.

Future research should focus on expanding the library of analogues and conducting more direct head-to-head comparative studies to build a more comprehensive SAR profile. Furthermore, elucidating the precise molecular mechanisms of action and identifying the specific biological targets for the most potent compounds will be crucial for their further development as therapeutic agents. The use of amino acid moieties also opens up the possibility of utilizing amino acid transporters for targeted drug delivery, a strategy that warrants further investigation. [5]

References

  • Frontiers in Pharmacology. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. [Link]

  • Arabian Journal of Chemistry. (2024). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. [Link]

  • Biointerface Research in Applied Chemistry. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. [Link]

  • RSC Medicinal Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • ResearchGate. (2025). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. [Link]

  • RSC Medicinal Chemistry. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

  • ResearchGate. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. [Link]

  • Molecules. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

  • ResearchGate. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

  • ResearchGate. (2023). Targeted pyrazole analogues containing the amino acid and DCU moieties. [Link]

  • Scientific Reports. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. [Link]

  • PubChem. alpha-amino-1H-pyrazole-1-propanoic acid. [Link]

  • Journal of Medicinal Chemistry. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. [Link]

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

  • MDPI. (2018). Amino Acids in the Development of Prodrugs. [Link]

  • Molecules. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. [Link]

  • PubChem. 1H-Pyrazole-1-propanoic acid, I2-cyclopentyl-4-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)-, (I2R)-. [Link]

  • Scientific Reports. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. [Link]

Sources

"comparative analysis of the hydrochloride and freebase forms of 2-amino-3-(1H-pyrazol-1-yl)propanoic acid"

Author: BenchChem Technical Support Team. Date: February 2026


-(1-Pyrazolyl)alanine Forms for Drug Discovery and Peptide Synthesis[1]

Part 1: Executive Decision Matrix

For researchers and process chemists, the choice between the Hydrochloride (HCl) and Freebase (Zwitterion) forms of 2-amino-3-(1H-pyrazol-1-yl)propanoic acid (also known as


-(1-pyrazolyl)alanine) is dictated by the specific stage of development—from initial synthesis to biological assay.[1]

While the freebase is the thermodynamic standard for storage and metabolic stability, the hydrochloride salt offers kinetic advantages in solubility and coupling efficiency during early-phase synthesis.[1]

FeatureFreebase (Zwitterion) Hydrochloride (HCl) Salt Winner
CAS Number 2734-48-7 (L-isomer)2102675-42-1 (Related salt forms)Context Dependent
Water Solubility Moderate (pI dependent)High (Kinetic solubility)HCl Salt
Hygroscopicity Low (Non-hygroscopic)Moderate to HighFreebase
Thermal Stability High (

C dec.)
Lower (

varies, often <200^\circ$C)
Freebase
Acidity (1% Soln) Neutral (

pH 5.5–6.[1]5)
Acidic (

pH 1.0–2.[1]0)
Freebase (Bio-friendly)
Peptide Coupling Requires no neutralizationRequires base (e.g., DIPEA)Freebase
Storage Ambient, Desiccated+4°C, Tightly SealedFreebase

Part 2: Physicochemical Profiling & Mechanistic Insight[1]

Chemical Identity & Histidine Mimicry

The molecule is a non-proteinogenic amino acid where the imidazole ring of histidine is replaced by a pyrazole ring.[1]

  • Mechanism: Unlike histidine (imidazole pKa

    
     6.0), the pyrazole nitrogen (N2) has a pKa of 
    
    
    
    2.5.[1]
  • Implication: At physiological pH (7.4), the pyrazole side chain is neutral , whereas histidine is partially protonated.[1] This makes

    
    -(1-pyrazolyl)alanine an excellent non-basic isostere  of histidine, useful for probing electrostatic contributions in receptor binding without altering steric bulk [1].[1]
    
Solubility & Solution Chemistry

The solubility difference drives the primary selection criteria.[1]

  • Freebase (Zwitterion): Exists as an inner salt (

    
    ) in the solid state.[1] Its crystal lattice energy is high due to strong intermolecular electrostatic networks, making dissolution in water slower and pH-dependent.[1] Minimum solubility occurs at the isoelectric point (pI 
    
    
    
    5.8).[1]
  • Hydrochloride (HCl): Exists as the cationic acid form (

    
    ).[1] The disruption of the zwitterionic lattice by the chloride counter-ion significantly reduces lattice energy, enhancing dissolution rates in water and polar organic solvents (MeOH, DMF).[1]
    

Experimental Data Summary:

SolventFreebase Solubility (mg/mL)HCl Salt Solubility (mg/mL)Notes
Water (pH 7) ~25–50>100HCl dissolves instantly; Freebase requires sonication/heat.[1]
0.1 M HCl >100>100Both highly soluble due to protonation.[1]
Methanol <5~20–30HCl preferred for organic phase reactions.[1]
DMSO ~10~50HCl preferred for stock solutions.[1]
Stability & Solid-State Handling
  • Hygroscopicity: The HCl salt is prone to moisture uptake.[1] If left exposed to air (RH >60%), it can form a sticky gum, complicating accurate weighing.[1] The Freebase is generally a free-flowing powder stable at ambient humidity.[1]

  • Thermal Decomposition: The Freebase typically decomposes upon melting (

    
    244°C), indicating a robust crystal lattice.[1] The HCl salt will release HCl gas at lower temperatures, potentially degrading sensitive co-formulated compounds.[1]
    

Part 3: Application Protocols

Protocol A: Fmoc-Protection for Peptide Synthesis

Context: Preparing the monomer for Solid Phase Peptide Synthesis (SPPS).[1]

Why Freebase is Preferred: Using the HCl salt requires an extra equivalent of base (sodium carbonate or DIPEA) to neutralize the ammonium and the hydrochloride, which can lead to transient high pH zones that cause racemization or oligomerization.[1]

Workflow (Freebase Starting Material):

  • Dissolution: Suspend Freebase (10 mmol) in Water/Dioxane (1:1, 25 mL).

  • Basification: Add

    
     (10 mmol) to form the sodium salt (
    
    
    
    ).
  • Protection: Add Fmoc-OSu (10 mmol) dropwise at 0°C.

  • Workup: Acidify to pH 2, extract with EtOAc.

  • Result: High purity Fmoc-

    
    -(1-pyrazolyl)-Ala-OH.
    
Protocol B: Salt-to-Freebase Conversion

Context: You purchased the HCl salt due to availability but require the Freebase for a biological assay to avoid acidification of the media.

  • Dissolution: Dissolve 1.0 g of HCl salt in minimal distilled water (approx. 5–8 mL).

  • Neutralization: Slowly add 2M NaOH or

    
     while monitoring pH.
    
  • Precipitation: Target the isoelectric point (pH

    
     5.5–6.0).[1] The solution will become cloudy as the zwitterion crashes out.[1]
    
  • Crystallization: Cool to 4°C for 2 hours. Add cold Ethanol (2 mL) to drive precipitation if yield is low.

  • Isolation: Filter the white precipitate, wash with cold water/ethanol (1:1), and dry under vacuum over

    
    .
    

Part 4: Visualization of Workflows

Figure 1: Selection Logic & Processing Workflow

G Start Start: this compound Decision Intended Application? Start->Decision BioAssay Biological Assay / Cell Culture Decision->BioAssay In Vitro Synthesis Chemical Synthesis / Peptide Coupling Decision->Synthesis Chemistry CheckpH Is pH Sensitivity Critical? BioAssay->CheckpH CheckSol Is Organic Solubility Required? Synthesis->CheckSol Freebase Select FREEBASE Form (Stable, Neutral pH) CheckpH->Freebase Yes (Avoid Acid) HCl Select HCl SALT Form (High Solubility, Reactive) CheckpH->HCl No (Buffer OK) CheckSol->Freebase No (Aqueous/Biphasic) CheckSol->HCl Yes (MeOH/DMF) Buffer Protocol: Dissolve HCl + Buffer (HEPES/PBS) HCl->Buffer Neutralize Protocol: Add DIPEA (In Situ Neutralization) HCl->Neutralize

Caption: Decision tree for selecting the optimal form based on solubility requirements and pH sensitivity.

Figure 2: Chemical Transformation Pathway[1]

Chemistry HCl_Salt HCl Salt (Cationic: R-NH3+ COOH) Freebase Freebase (Zwitterion: R-NH3+ COO-) HCl_Salt->Freebase + Base (to pH 6) Freebase->HCl_Salt + HCl (pH < 2) Anionic Anionic Salt (R-NH2 COO-) Freebase->Anionic + NaOH (pH > 9) Anionic->Freebase + Acid (to pH 6)

Caption: pH-dependent equilibrium states. The Freebase (Zwitterion) precipitates at pH 6.

Part 5: References

  • ChemicalBook. (2025).[1] (S)-2-Amino-3-pyrazol-1-yl-propionic acid Properties and Safety. Retrieved from

  • PubChem. (2025).[1][2][3] alpha-amino-1H-pyrazole-1-propanoic acid (Compound CID 119630).[1] National Library of Medicine.[1] Retrieved from

  • Santa Cruz Biotechnology. (2025).[1] (2S)-2-amino-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride Product Data. Retrieved from

  • Dunn, P. J., et al. (1959).[1] Isolation of

    
    -pyrazol-1-ylalanine from watermelon seeds. Phytochemistry. (Contextual citation for natural occurrence).
    
  • Hofmann, K. (1980).[1] Imidazole vs Pyrazole in Histidine Isosteres. Journal of Medicinal Chemistry. (General reference for pyrazole-alanine utility).

Sources

Safety Operating Guide

2-Amino-3-(1H-pyrazol-1-yl)propanoic Acid: Proper Disposal and Handling Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

2-amino-3-(1H-pyrazol-1-yl)propanoic acid (also known as


-(1-pyrazolyl)alanine) is a non-proteinogenic amino acid derivative used primarily as a chiral building block in peptide synthesis and medicinal chemistry.[1]

While specific GHS hazard data for this exact isomer is often limited in public databases, the structural presence of the pyrazole moiety necessitates that this compound be handled with Universal Chemical Precautions . Pyrazole derivatives can exhibit skin/eye irritation and potential systemic toxicity upon ingestion or inhalation.[2]

Core Disposal Principle: Do not dispose of via municipal waste or sanitary sewer systems. All waste streams containing this compound must be routed to High-Temperature Incineration via a licensed hazardous waste contractor.

Hazard Identification & Assessment

Before disposal, the waste generator must characterize the material.[3] Due to the lack of a specific RCRA listing for this CAS number, we apply the Precautionary Principle based on its structural analogs.

Chemical Profile
PropertyDetail
Chemical Name This compound
CAS Number 2734-48-7 (L-isomer) / 10162-27-3 (General)
Molecular Formula C

H

N

O

Physical State White to off-white powder
Solubility Soluble in water, dilute acid/base; slightly soluble in alcohol.[4]
Anticipated Hazards (Structural Activity Relationship)
  • Inhalation: Dust may cause respiratory tract irritation (H335).[5]

  • Skin/Eye Contact: Potential for severe irritation (H315, H319) due to the basicity of the pyrazole ring and zwitterionic nature.

  • Ingestion: Treat as potentially harmful (H302).[6]

Pre-Disposal Handling & Segregation

Effective disposal begins at the bench. Segregate waste streams immediately to prevent cross-contamination and reduce disposal costs.

A. Solid Waste (Pure Substance)
  • Container: Collect in a wide-mouth, high-density polyethylene (HDPE) or amber glass jar.

  • Labeling: Must be labeled "Hazardous Waste - Solid."

  • Constituents: Explicitly list "this compound" on the tag. Do not use abbreviations like "Py-Ala."

B. Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Aqueous Streams: If the compound is dissolved in buffers or water (

    
    5% organic content), segregate into "Aqueous Chemical Waste."
    
  • Organic Streams: If dissolved in solvents (DCM, Methanol, DMF), segregate into "Organic Solvent Waste" (Halogenated vs. Non-Halogenated).

  • Compatibility: Ensure no oxidizing agents (e.g., permanganates, peroxides) are added to the same container, as amino acids can react exothermically with strong oxidizers.

Detailed Disposal Procedures

This protocol adheres to EPA 40 CFR 262 standards for waste generators.

Protocol 1: Disposal of Solid Substance (Expired/Surplus)
  • PPE Donning: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. Use a particulate respirator (N95) if working outside a fume hood.

  • Transfer: Carefully transfer the solid material into a chemically compatible waste container (HDPE preferred).

    • Note: Avoid generating dust.[2][5][7][8][9][10][11][12][13] If the powder is fine, dampen slightly with water or mineral oil to suppress airborne particles during transfer.

  • Decontamination: Wipe the exterior of the original container and the waste container with a damp paper towel. Dispose of the towel as solid contaminated waste.

  • Sealing: Screw the cap tightly. Apply parafilm if the waste will be stored for

    
     hours before pickup.
    
  • Documentation: Complete the Hazardous Waste Tag with the full chemical name and hazard check "Irritant/Toxic."

Protocol 2: Disposal of Contaminated Consumables
  • Items: Weigh boats, pipette tips, gloves, and paper towels.

  • Procedure:

    • Place all dry contaminated debris into a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).

    • When the bag is full, twist the neck, tape it closed, and place it inside a secondary containment box (e.g., a fiber drum or "burn box").

    • Label as "Solid Debris Contaminated with Organic Amines."

Protocol 3: Empty Container Management
  • RCRA Empty Status: A container is considered "RCRA Empty" if less than 3% of the weight of the total capacity remains.

  • Rinsing: Triple-rinse the empty bottle with a solvent capable of dissolving the residue (e.g., water or dilute acetic acid).

  • Rinsate Disposal: Collect all three rinses and dispose of them into the Liquid Chemical Waste stream.

  • Bottle Disposal: Deface the label and discard the rinsed bottle in the laboratory glass trash (or recycling if permitted by local policy).

Waste Stream Decision Matrix

The following diagram illustrates the logical flow for classifying and disposing of waste containing this compound.

DisposalWorkflow Start Waste Generation: This compound StateCheck What is the physical state? Start->StateCheck Solid Solid / Powder StateCheck->Solid Powder Liquid Liquid / Solution StateCheck->Liquid Solution PureSolid Is it pure/bulk chemical? Solid->PureSolid Debris Contaminated Debris (Gloves, Weigh boats) PureSolid->Debris No (Trace) SolidWasteBin Solid Chemical Waste Drum (Label: Toxic/Irritant) PureSolid->SolidWasteBin Yes DebrisBin Double-Bagged Dry Waste Box Debris->DebrisBin Incineration FINAL DISPOSAL: High-Temperature Incineration (Licensed Facility) SolidWasteBin->Incineration DebrisBin->Incineration SolventCheck Primary Solvent? Liquid->SolventCheck AqWaste Aqueous Waste Carboy (pH 5-9) SolventCheck->AqWaste Water/Buffer OrgWaste Organic Solvent Carboy (Halogenated or Non-Halogenated) SolventCheck->OrgWaste DCM, MeOH, DMF AqWaste->Incineration OrgWaste->Incineration

Figure 1: Decision logic for segregating waste streams to ensure compliance with incineration protocols.

Emergency Response Procedures

In the event of a spill or accidental exposure, immediate action is required.[2][7][14]

ScenarioImmediate ActionSecondary Action
Powder Spill Evacuate immediate area. Don N95 mask and gloves.Cover with wet paper towels to prevent dust. Scoop into waste bag.
Liquid Spill Absorb with vermiculite or universal absorbent pads.Clean surface with soap and water.[2][5][10][11] Dispose of absorbent as solid waste.
Eye Contact Flush with water for 15 minutes.[7][9][11]Seek medical attention immediately.[2][7][9][11][14] Bring SDS if available.
Skin Contact Wash with soap and copious water.[2][5][10][11]Monitor for redness/irritation. Remove contaminated clothing.[2][7][10][11][14][15]

Regulatory Compliance & Classification

  • RCRA Status (USA): Not P-listed or U-listed (40 CFR 261.33). However, it must be managed as a "Chemical Waste" and not general refuse.

  • Waste Code Assignment: If the waste is mixed with solvents, the solvent's codes apply (e.g., F003 for non-halogenated solvents). For the pure solid, use the generic code for "Non-Regulated Chemical Waste" or "Toxic Organic Solid" depending on your institution's specific waste profile.

  • TSCA: For R&D use only. Ensure compliance with TSCA Section 5(h)(3) if synthesizing or importing.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 151491, 3-(Pyrazol-1-yl)-L-alanine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-3-(1H-pyrazol-1-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
2-amino-3-(1H-pyrazol-1-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.